Product packaging for AHNAK protein(Cat. No.:CAS No. 149176-44-3)

AHNAK protein

Cat. No.: B1176255
CAS No.: 149176-44-3
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Description

The AHNAK protein is a massive (~700 kDa) structural scaffold protein, tripartite in structure with a central domain composed of numerous 128-amino-acid repeat units . Initially identified in neuroblastoma cells, its role has expanded to a diverse array of critical biological processes, earning it the description as a "jack of all trades" . Its primary research value lies in its function as a platform for protein-protein interactions, positioning it as a key player in several fields. In the realm of calcium homeostasis, AHNAK directly interacts with the beta-subunit (Cavβ) of L-type voltage-gated calcium channels (LVGCC) in cardiomyocytes, influencing channel function and being a target for Protein Kinase A (PKA) phosphorylation, which is critical for understanding cardiac excitation/contraction coupling . This interaction is also observed with specific isoforms in skeletal muscle and neurons, linking AHNAK to neuromuscular function and potentially neuropsychiatric disorders . In cancer research, AHNAK demonstrates a complex, context-dependent role. It acts as a tumor suppressor in ovarian cancer by impairing the Wnt/β-catenin signaling pathway and is downregulated in melanoma . Conversely, it promotes migration and invasion in mesothelioma and lung cancer, and high levels are associated with poor outcomes in laryngeal carcinoma . Recent studies also show AHNAK contributes to hepatocellular carcinoma (HCC) growth by interacting with the Insulin-like Growth Factor 1 Receptor (IGF-1R), suggesting a role in tumor progression . Furthermore, a specific polypeptide derived from AHNAK, AHNAK(5758-5775), has been shown to activate mast cells via the ST2 receptor, inducing inflammation and contributing to psoriatic skin inflammation . Beyond these roles, AHNAK is essential for fundamental cellular processes. It is involved in cell architecture and migration, as demonstrated in aortic smooth muscle cells where it functions as a scaffold, activating Rac and promoting lamellipodial protrusion and cell migration . It also plays a crucial role in the morphogenesis and laminin substrate adhesion of myelinating Schwann cells in the peripheral nervous system . Given its extensive involvement in key physiological and pathological pathways, this recombinant this compound is an indispensable tool for researchers investigating molecular mechanisms in cardiology, neuroscience, oncology, and immunology. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

149176-44-3

Molecular Formula

C6H12N4O

Synonyms

AHNAK protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Ahnak Function

Overall Protein Size and General Features

The AHNAK protein, also known as desmoyokin, is one of the largest known proteins in human cells, with a molecular mass of roughly 700 kDa. pnas.orggenecards.org Encoded by a gene that notably contains a giant exon, AHNAK's expression is widespread across various cell types, though it is often repressed in neuroblastoma and other tumor cell lines. researchgate.net The protein's considerable size is a defining characteristic, allowing it to act as a sprawling scaffold that can integrate multiple cellular signals and physically link different subcellular compartments. uni-graz.at

General features of the this compound are summarized in the table below:

FeatureDescription
Molecular Mass ~700 kDa
Aliases Desmoyokin, AHNAK1
Cellular Localization Nucleus, cytoplasm, plasma membrane, lysosomes, mitochondria
Key Characteristic Large structural scaffold protein

Domain Organization and Modular Structure

AHNAK possesses a distinct tripartite structure, comprising a unique amino-terminal (N-terminal) domain, a large central domain composed of highly conserved repeated units, and a unique carboxyl-terminal (C-terminal) domain. uni-graz.atfrontiersin.org This modular organization is fundamental to its ability to engage in a wide range of molecular interactions and cellular functions.

The N-terminal domain of AHNAK is a relatively short region of approximately 251 amino acids. frontiersin.org A key feature of this domain is the presence of a PDZ domain. uni-graz.atfrontiersin.org PDZ domains are common structural motifs involved in protein-protein interactions, often recognizing and binding to the C-terminal tails of other proteins. nih.gov In the context of AHNAK, the PDZ domain is implicated in dimerization, suggesting that AHNAK may form homodimers or heterodimers with other proteins. uni-graz.at This capacity for dimerization is crucial for the formation of larger protein complexes and the scaffolding of signaling networks.

The central domain constitutes the bulk of the this compound, spanning approximately 4,392 amino acids. frontiersin.org This extensive region is composed of multiple highly conserved repeating units, most of which are 128 amino acids in length. genecards.orgresearchgate.net Structurally, these repeats are predicted to form extended beta-strands or a series of linked, propeller-like structures. pnas.orgnih.gov This repetitive and flexible architecture provides a vast surface area for protein-protein interactions.

The significance of this central domain lies in its role as a molecular linker and scaffold. It is known to contain binding sites for key signaling enzymes, including phospholipase C-γ (PLCγ) and protein kinase C-α (PKCα). uni-graz.at By bringing these enzymes into proximity with their substrates and effectors, the central domain of AHNAK can facilitate and regulate specific signaling cascades. Additionally, this region has been identified as a binding site for the calcium-binding protein S100B. nih.gov

The C-terminal domain of AHNAK consists of approximately 1002 amino acids and is a hub for regulatory functions and protein interactions. frontiersin.org This domain is critical for determining the subcellular localization of AHNAK, containing signals that mediate its translocation between the nucleus and the cytoplasm. nih.govoup.com

Furthermore, the C-terminal domain plays a pivotal role in connecting AHNAK to the cellular cytoskeleton. It directly interacts with actin filaments, inducing their bundling into more stable structures. oup.com This interaction provides a direct link between cellular signaling events and the physical organization of the cell. The C-terminus also harbors the binding site for the annexin (B1180172) A2/S100A10 protein complex, which is crucial for the recruitment of AHNAK to the plasma membrane. nih.govresearchgate.net

Structural Basis for Protein-Protein Interactions

The modular nature of AHNAK provides a structural foundation for its diverse interactions with other proteins. The N-terminal PDZ domain, as previously mentioned, facilitates dimerization and interaction with other PDZ domain-containing proteins. uni-graz.at

The interaction between the C-terminal domain of AHNAK and the annexin A2/S100A10 heterotetramer is structurally well-characterized. A minimal 20-amino-acid peptide within the AHNAK C-terminus is sufficient for this high-affinity binding. nih.govnih.gov The binding is primarily governed by hydrophobic interactions between specific residues of the AHNAK peptide and pockets on the S100A10 subunit of the complex. nih.govnih.gov This interaction is essential for tethering AHNAK to the plasma membrane, where it can participate in processes such as membrane repair and the organization of the cortical actin cytoskeleton. nih.govnih.gov

The interaction with actin is also mediated by the C-terminal domain, which can bundle actin filaments into paracrystalline-like structures, thereby stabilizing the cytoskeleton. oup.com The central repeat domain's interaction with S100B is calcium and zinc-dependent, highlighting the regulation of AHNAK's scaffolding function by divalent cations. nih.gov

Existence and Functional Implications of AHNAK Isoforms

While the primary AHNAK gene was initially thought to be intronless, more recent research has revealed a more complex genetic structure, allowing for the generation of isoforms through alternative splicing. nih.govmdpi.com

One notable isoform is a small 17-kDa protein that is differentially expressed during muscle differentiation. nih.gov This smaller isoform can interact with the full-length 700-kDa protein in the cytoplasm and is also found in the nucleus. nih.gov Functionally, the 17-kDa isoform is involved in a positive feedback loop, regulating the mRNA splicing of the AHNAK locus itself. nih.govproteinatlas.org

Furthermore, the AHNAK family includes a paralog, AHNAK2, which can be considered a distinct isoform in a broader sense. nih.gov AHNAK2 shares a similar tripartite structure with AHNAK1, including a PDZ domain in its N-terminus and a large central repeat region. frontiersin.orgresearchgate.net While there is significant homology and some overlap in function, such as involvement in calcium channel regulation, there are also distinct properties and expression patterns. frontiersin.orgnih.gov For instance, the N-terminal domain of AHNAK2 is predicted to mediate interactions with various channel proteins. nih.gov The existence of these isoforms and paralogs adds another layer of complexity to the regulation and function of the this compound family, allowing for tissue-specific and context-dependent roles.

Subcellular Localization and Dynamic Regulation of Ahnak Proteins

Cell Type-Specific Localization Patterns

The distribution of AHNAK within a cell is highly dependent on the cell type proteopedia.orgoup.com. This cell type-specific localization contributes to the varied roles AHNAK plays in different tissues.

Plasma Membrane Association and Support

AHNAK is frequently found associated with the plasma membrane, particularly in epithelial cells oup.comnih.govrupress.org. In these cells, AHNAK relocates from the cytosol to the cytosolic surface of the plasma membrane during the formation of cell-cell contacts nih.govnih.gov. This membrane association is crucial for processes such as cell adhesion and the maintenance of plasma membrane cytoarchitecture nih.govnih.gov. In keratinocytes, AHNAK is closely associated with the plasma membrane nih.gov. In endothelial cells forming the blood-brain barrier, AHNAK is expressed on the plasma membrane frontiersin.org. AHNAK is considered a plasma membrane support protein in muscle and lining epithelium oup.com.

Cytoplasmic Distribution

AHNAK exhibits a diffuse cytoplasmic localization in various cell types, including non-epithelial cells and certain cancer cell lines oup.comcore.ac.ukresearchgate.net. In sparse or sub-confluent epithelial cells, AHNAK may reside diffusely in the cytoplasm nih.govcore.ac.uknih.gov. This cytoplasmic pool can translocate to other compartments depending on cellular signals nih.govnih.gov.

Nuclear Translocation and Function

While often associated with the plasma membrane or cytoplasm, AHNAK can also localize to the nucleus proteopedia.orgfrontiersin.orgoup.com. In non-epithelial cells, AHNAK is predominantly nuclear rupress.orgnih.govwikigenes.org. Nuclear translocation of AHNAK has been observed and is regulated by specific signals oup.comnih.gov. The C-terminus of AHNAK is reported to be responsible for its translocation between the nucleus and cytoplasm oup.comoup.com. Nuclear exclusion of AHNAK is mediated by a nuclear export signal and depends on phosphorylation by Protein Kinase B (PKB) nih.govnih.gov.

Localization in Specific Cellular Compartments (e.g., Sarcolemma, Z-bands, T-tubules, Focal Adhesions, Vesicles)

AHNAK proteins are found in specialized structures within various cell types.

Sarcolemma: In cardiomyocytes and skeletal muscle, AHNAK localizes to the sarcolemma, the muscle cell membrane frontiersin.orgoup.comwikigenes.orgnih.gov. This localization is important for mechanical stability during muscle contraction and for sarcolemma repair frontiersin.org. AHNAK co-localizes and interacts with dysferlin, a membrane protein involved in skeletal muscle membrane repair, to participate in this process frontiersin.org.

Z-bands: AHNAK and AHNAK2 have been shown to localize to the Z-band regions of mouse cardiomyocytes frontiersin.orgsinobiological.compnas.orgnih.govnih.gov. Z-bands are dense protein structures within muscle sarcomeres.

T-tubules: AHNAK co-localizes with subunits of L-type voltage-gated calcium channels (LVGCC) at the T-tubules in skeletal muscle and cardiomyocytes frontiersin.orgnih.govmdpi.com. The T-tubule system is an invagination of the sarcolemma crucial for excitation-contraction coupling in muscle cells pnas.orgpnas.org. While some studies indicate AHNAK localization to T-tubules, others suggest no AHNAK expression in this system in skeletal muscle frontiersin.orgpnas.orgpnas.orgnih.gov.

Focal Adhesions: While not explicitly stated as localizing to focal adhesions in the provided text, AHNAK's role in cell migration and association with the plasma membrane and cytoskeleton suggests potential involvement in these structures, though direct evidence is not presented in the search results.

Vesicles: AHNAK has been found in vesicular structures within cells and in extracellular vesicles core.ac.ukresearchgate.netnih.gov. AHNAK is a prominent protein component of vesicles shed by human myotubes and mammary carcinoma cells nih.govnih.gov. AHNAK's presence in vesicles, including enlargeosomes, suggests a role in vesicle formation and release nih.gov.

Here is a summary of AHNAK localization in different cell types and compartments:

Cell Type/CompartmentAHNAK LocalizationReferences
Epithelial CellsPlasma membrane (especially with cell-cell contacts), Cytoplasm, Nucleus oup.comnih.govrupress.orgnih.gov
Non-epithelial CellsNucleus, Cytoplasm oup.comrupress.orgnih.govwikigenes.org
KeratinocytesPlasma membrane, Cytoplasm, Nucleus rupress.orgnih.gov
Endothelial Cells (Blood-Brain Barrier)Plasma membrane frontiersin.org
CardiomyocytesSarcolemma, Z-bands, T-tubules, Vesicles frontiersin.orgsinobiological.comoup.comwikigenes.orgpnas.orgnih.govnih.govmdpi.compnas.org
Skeletal MuscleSarcolemma, T-tubules (conflicting reports), Costameres, Muscle connective tissue, Vesicles frontiersin.orgoup.comnih.govnih.govnih.gov
MDA-MB-231 cells (Breast Cancer)Plasma membrane, Cytoplasm (network-like), Vesicles core.ac.ukresearchgate.netnih.gov
MCF-7 cells (Breast Cancer)Cytoplasm (diffuse), Plasma membrane (confluent cells), Vesicles core.ac.ukresearchgate.netnih.gov
FibroblastsCytoplasm (small dots), Cell edges, Vesicles researchgate.net
NeuronsInvolved in calcium channel regulation frontiersin.org

Regulation of Subcellular Localization

The dynamic localization of AHNAK is tightly regulated by various factors, allowing the protein to participate in different cellular processes proteopedia.orgnih.govwikigenes.org.

Role of Cell-Cell Contacts

The formation of cell-cell contacts is a significant trigger for the translocation of AHNAK, particularly in epithelial cells nih.govnih.govnih.govwikigenes.org. In Madin-Darby canine kidney (MDCK) cells, AHNAK relocates from the cytoplasm to the plasma membrane as cell density increases and cell-cell contacts are established nih.govnih.gov. This redistribution is reversible and regulated by Ca2+-dependent cell-cell adhesion nih.govnih.gov. The formation of cell-cell contacts also influences the nuclear exclusion of AHNAK in epithelial cells rupress.orgnih.gov.

Other regulatory mechanisms include phosphorylation by protein kinase B (PKB), which promotes nuclear exclusion and influences extranuclear localization nih.govwikigenes.orgnih.govrupress.org. The C-terminal region of AHNAK contains signals that are believed to determine its subcellular localization oup.comresearchgate.net.

Calcium Concentration Dependency

Intracellular calcium concentration plays a significant role in regulating AHNAK's subcellular localization. Studies in keratinocytes have shown that at low calcium concentrations, AHNAK is found in the cytoplasm and nucleus. rupress.org. However, an increase in extracellular calcium levels triggers the translocation of AHNAK to the plasma membrane. rupress.orgthermofisher.com. This calcium-dependent targeting to the plasma membrane is reversible and is linked to Ca2+-dependent cell adhesion nih.gov. AHNAK has also been shown to bind to S100B, a calcium- and zinc-binding protein, in a Ca2+-dependent manner, suggesting a link between AHNAK and calcium homeostasis regulation rupress.orgresearchgate.net.

Protein Kinase B (PKB) Phosphorylation and its Impact

Protein Kinase B (PKB), also known as Akt, is a key regulator of AHNAK's subcellular localization, particularly its nuclear exclusion in epithelial cells. AHNAK is a direct phosphorylation substrate of PKB both in vitro and in vivo. nih.govnih.gov. Phosphorylation of AHNAK by PKB, specifically at serine 5535 in the C-terminal domain, is crucial for mediating its nuclear export through a CRM1-dependent mechanism. nih.govnih.gov. This phosphorylation-dependent nuclear exclusion plays a major role in determining AHNAK's extranuclear localization. nih.gov. Inhibition of the PI 3-kinase pathway, which is upstream of PKB, results in the nuclear translocation of AHNAK. nih.gov. AHNAK phosphorylated by PKB is primarily located in the cytoplasm or associated with the plasma membrane in epithelial cells. nih.gov.

Data on AHNAK localization based on PKB phosphorylation and cell density:

Cell DensityPKB ActivityAHNAK Phosphorylation (Serine 5535)Predominant AHNAK Localization
SparseLowLowNuclear
DenseHighHighCytoplasmic/Plasma Membrane
Dense + PI3K InhibitorLowLowNuclear

Based on research findings core.ac.uknih.gov.

Mechanisms of AHNAK Membrane Association

AHNAK's association with the plasma membrane involves the formation of multi-protein complexes. In epithelial cells, AHNAK translocates to the plasma membrane upon the formation of cell-cell contacts nih.govcore.ac.uk. At the plasma membrane, AHNAK forms a multimeric complex with actin and the heterotetrameric annexin (B1180172) 2/S100A10 complex. nih.govcore.ac.uk. The S100A10 subunit is critical for mediating the interaction between annexin 2 and the C-terminal regulatory domain of AHNAK. nih.gov. Down-regulation of either annexin 2 or S100A10 inhibits AHNAK's association with the plasma membrane. nih.gov.

Structural analysis of the ternary complex involving S100A10, the N-terminus of annexin A2, and a binding region from AHNAK reveals that the AHNAK peptide adopts a coil conformation that interacts with both annexin A2 and S100A10, indicating that both proteins are necessary for AHNAK recruitment to this complex. uwo.ca. This structure suggests a model where AHNAK is targeted to the membrane surface by being sandwiched between the S100A10/annexin A2 complex and the phospholipid membrane. uwo.ca.

In cardiomyocytes, AHNAK associates with the β2 subunit of the cardiac L-type calcium channel (Cav1.2) at the plasma membrane. rupress.orgoup.com. This interaction is phosphorylation-dependent. oup.com. Under basal conditions, the interaction between dephosphorylated AHNAK and the dephosphorylated β2 subunit represses Cav1.2 channel conductance. oup.com. PKA phosphorylation of AHNAK-C1 and/or the β2-subunit relieves this inhibition, leading to increased calcium influx. oup.com. While the search results mention PKA phosphorylation in the context of calcium channels in cardiomyocytes oup.compnas.org, the user specifically requested information on PKB phosphorylation. PKB phosphorylation primarily regulates AHNAK's nuclear-cytoplasmic shuttling nih.govnih.gov, which indirectly affects the pool of AHNAK available for membrane association.

AHNAK's C-terminal region has also been shown to bind to G-actin and cosediment with F-actin in vitro. nih.gov. This interaction with actin is consistent with AHNAK's role in regulating cortical actin cytoskeleton organization and cell membrane cytoarchitecture nih.gov.

Protein Interactions Involved in AHNAK Membrane Association:

Interacting ProteinAHNAK Domain InvolvedCellular ContextEffect on AHNAK Localization/FunctionResearch Finding
Annexin 2/S100A10C-terminal domainEpithelial cellsRecruitment to plasma membrane nih.gov
ActinC-terminal regionEpithelial cellsAssociation with cortical cytoskeleton nih.gov
Cav1.2 β2 subunitC-terminal regionCardiomyocytesModulation of calcium channel activity rupress.orgoup.com
S100BNot specifiedVarious cellsCalcium-dependent binding rupress.orgresearchgate.net

Ahnak Mediated Molecular Interactions and Signal Transduction Pathways

AHNAK as a Scaffolding Platform for Signal Relay Networks

AHNAK's primary role in signal transduction is that of a scaffold protein, which physically links components of signaling cascades, thereby facilitating their activation and regulation. nih.govnih.gov These scaffolding functions are crucial for organizing the correct enzymes and proteins into specific signaling pathways, localizing them to their sites of action, and connecting the cytoskeleton to the plasma membrane. nih.gov By assembling multi-protein complexes, AHNAK ensures the specificity and efficiency of signal relays in response to various extracellular stimuli. nih.govoup.com This is particularly evident in its involvement with cell surface calcium channels and phospholipase C (PLC) activation, where it coordinates the activities of multienzyme complexes by physically linking them together. nih.govpnas.org The unique structure of AHNAK, characterized by a large central region of repeated domains, provides multiple binding sites for various signaling partners, establishing it as a key mediator in complex cellular processes. nih.govoup.com

Direct Protein-Protein Interactions and Functional Outcomes

AHNAK's function as a scaffold is predicated on its ability to directly interact with a diverse array of proteins, leading to specific functional outcomes. These interactions are fundamental to its role in modulating key signaling pathways that govern cellular behavior.

A significant interaction of AHNAK is with the S100B protein, a calcium- and zinc-binding protein. pnas.orgnih.gov This interaction is highly specific and strictly dependent on the presence of both calcium (Ca²⁺) and zinc (Zn²⁺). nih.govwilddata.cn The repeated motifs within the AHNAK molecule are responsible for binding to S100B. nih.govwilddata.cn Research has shown that the binding of zinc to S100B enhances its affinity for calcium, which in turn strengthens the S100B-AHNAK interaction. nih.gov Given AHNAK's established role in the regulation of calcium flux, its interaction with S100B is proposed to be a key mechanism in the S100B-mediated regulation of cellular calcium homeostasis. pnas.orgnih.gov This connection highlights a critical link between AHNAK and the intricate network of calcium signaling within the cell. pnas.org

AHNAK plays a direct role in the activation of Phospholipase C-gamma (PLC-γ), a crucial enzyme in signal transduction. nih.gov Specifically, AHNAK binds to and activates PLC-γ1 in the presence of arachidonic acid. nih.gov This interaction is facilitated by arachidonic acid, which promotes the physical association between the two proteins. nih.gov The activation of PLC-γ1 by AHNAK is primarily due to a reduction in the enzyme's apparent Km for its substrate, phosphatidylinositol 4,5-bisphosphate. nih.gov

Furthermore, the central repeated units of AHNAK act as a scaffolding motif that networks PLC-γ with protein kinase C-alpha (PKC-α). nih.gov AHNAK binds to and activates PKC-α, which then stimulates the release of arachidonic acid in the vicinity of PLC-γ1, leading to its concerted activation. nih.gov This scaffolding activity positions AHNAK as a molecular linker between PLC-γ and PKC-α, thereby creating a biphasic activation pattern of PLC and contributing to the mobilization of intracellular calcium. nih.gov

AHNAK functions as a critical scaffolding module within the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway, a key signaling cascade that regulates cell proliferation and migration. oup.com It coordinates a signal relay network from growth factors like Platelet-Derived Growth Factor (PDGF) to the Erk cascade. oup.com Experimental evidence demonstrates that AHNAK interacts with Erk, p21-activated protein kinase (PAK), and p21-activated kinase-interacting exchange factor β (β-PIX), forming a large signaling complex. oup.com This scaffolding function of AHNAK promotes the interaction of this Erk–PAK–β-PIX protein complex with the small GTPase Rac, leading to its activation. oup.com The formation of this multi-protein complex is essential for downstream signaling events that ultimately lead to cellular processes such as smooth muscle cell migration. oup.com

The scaffolding role of AHNAK in the MAPK/ERK pathway directly impacts the regulation of small GTPases, particularly Rac. oup.com By assembling the Erk-PAK-β-PIX complex, AHNAK facilitates the activation of Rac in response to stimuli like PDGF. oup.com Activated Rac is known to promote actin polymerization at the cell periphery, leading to the formation of lamellipodia and subsequent cell migration. oup.comnih.gov In the absence of AHNAK, the activation of Rac is diminished, resulting in reduced lamellipodial protrusion and slower cell migration. oup.com

While the direct regulation of other Rho family GTPases like RhoA and Cdc42 by AHNAK is less defined, these proteins are central regulators of the actin cytoskeleton. nih.govnih.gov RhoA typically controls the assembly of contractile actin-myosin filaments, while Cdc42 is involved in the formation of filopodia. nih.gov The coordinated action of these GTPases is essential for various aspects of cell morphology and movement.

AHNAK is intimately involved in the regulation of L-type voltage-gated calcium channels (VGCCs), which are critical for calcium influx in various cell types, including cardiomyocytes and neurons. researchgate.netnih.govresearchgate.net AHNAK interacts directly with subunits of the L-type Caᵥ1.2 channel complex. nih.gov Specifically, the C-terminal region of AHNAK binds to the auxiliary β2-subunit (Cavβ2), while the N-terminal region scaffolds the pore-forming α1 subunit. nih.govnih.govoup.com

This scaffolding function is crucial for the proper assembly and cell surface expression of the channel. nih.gov In the absence of AHNAK, the surface expression of α1 subunits and the subsequent L-type calcium current are significantly reduced. nih.gov In cardiomyocytes, AHNAK's interaction with the Cavβ2 subunit acts as a repressor of the channel's activity. researchgate.netoup.com Upon β-adrenergic stimulation and subsequent phosphorylation of AHNAK by protein kinase A (PKA), this inhibition is released, leading to an increased inward calcium flux and regulation of cardiomyocyte contraction. researchgate.net Thus, AHNAK serves as a key regulator of calcium permeability and homeostasis through its dynamic interaction with L-type VGCCs. nih.gov

Interactive Data Tables

Table 1: AHNAK Protein Interactions and Functional Outcomes

This table summarizes the direct protein-protein interactions of AHNAK and their resulting functional consequences.

Interacting ProteinAHNAK Binding Domain/RegionKey Functional OutcomeCellular Process
S100BRepeated motifs in central regionModulation of calcium homeostasisCalcium Signaling
Phospholipase C-γ (PLC-γ)Central Repeated Units (CRUs)Activation of PLC-γ and mobilization of intracellular calciumSignal Transduction
Erk (MAPK)Central Repeated Units (CRUs)Formation of a signaling complexCell Migration, Proliferation
PAKCentral Repeated Units (CRUs)Formation of a signaling complexCell Migration, Cytoskeletal Dynamics
β-PIXCentral Repeated Units (CRUs)Formation of a signaling complex leading to Rac activationCell Migration, Cytoskeletal Dynamics
RacIndirectly via Erk-PAK-β-PIX complexActivation of Rac and promotion of lamellipodia formationCell Migration
L-type VGCC β2 subunit (Cavβ2)C-terminal regionRegulation of channel activity and calcium influxExcitation-Contraction Coupling, Neuronal Signaling
L-type VGCC α1 subunitN-terminal regionScaffolding and regulation of channel surface expressionCalcium Signaling

Association with Dysferlin and Membrane Repair Complexes

The this compound is a crucial component of the dysferlin protein complex, playing a significant role in plasma membrane repair, a vital process for cell survival. nih.gov Research has demonstrated a direct interaction between AHNAK and dysferlin, a protein implicated in muscular dystrophies and known for its role in repairing tears in the muscle cell membrane (sarcolemma). nih.govnih.gov

Co-immunoprecipitation coupled with mass spectrometry has been instrumental in identifying AHNAK as a dysferlin-interacting protein in skeletal muscle. nih.gov The specific binding sites have been mapped to the C2A domain of dysferlin and the carboxyterminal domain of AHNAK. nih.gov This interaction is not exclusive to dysferlin, as the N-terminal domain of a related protein, myoferlin, also binds to the carboxyterminal domain of AHNAK. nih.gov

In healthy skeletal muscle, AHNAK and dysferlin are co-localized at the sarcolemmal membrane and within the T-tubules. nih.gov This localization is critical for their function in membrane maintenance. In dysferlinopathies, which are genetic disorders caused by mutations in the dysferlin gene, a reduction or complete absence of dysferlin leads to a secondary, muscle-specific loss of AHNAK. nih.gov This finding underscores the importance of dysferlin in recruiting and stabilizing AHNAK at the sarcolemma. nih.gov

During skeletal muscle regeneration, a process that involves extensive membrane remodeling, both dysferlin and AHNAK show a marked increase in expression and a redistribution to the cytoplasm. nih.gov This coordinated behavior further supports their direct interaction and collaborative role in membrane repair processes. nih.gov The association between AHNAK and dysferlin is thought to be relevant for the function of enlargosomes, which are exocytotic vesicles containing AHNAK that are involved in plasma membrane remodeling and repair. nih.gov

The broader membrane repair complex involves other key proteins. For instance, dysferlin associates with annexins A1 and A2 in a manner that is dependent on calcium and membrane injury. nih.gov The complex formed between AHNAK, annexin (B1180172) A2, and S100A10 also interacts with dysferlin, forming a large multiprotein complex that facilitates the repair of damaged epithelial, auditory, and muscle cells following an influx of extracellular calcium. mdpi.com

Below is a table summarizing the key interacting proteins in the AHNAK-dysferlin membrane repair complex.

Interacting ProteinBinding Domain on Partner ProteinCellular LocalizationFunctional Significance
Dysferlin Carboxyterminal domain of AHNAKSarcolemmal membrane, T-tubules, Cytoplasm (during regeneration)Recruitment and stabilization of AHNAK at the sarcolemma, crucial for membrane repair. nih.gov
Myoferlin Carboxyterminal domain of AHNAKSarcolemmal membraneSimilar interaction to dysferlin, suggesting a role in membrane processes. nih.gov
Annexin A2 Part of a complex with S100A10 that binds AHNAKPlasma membraneForms a larger complex with AHNAK and dysferlin involved in calcium-dependent membrane repair. mdpi.com
S100A10 Part of a complex with Annexin A2 that binds AHNAKPlasma membraneMediates the interaction between annexin A2 and AHNAK within the membrane repair complex. mdpi.com

Interaction with Annexin Proteins (e.g., S100A10, Annexin A2)

The interaction is mediated by the S100A10 subunit, which binds directly to the C-terminal regulatory domain of AHNAK. nih.govnih.gov This has been confirmed through in vitro binding assays and yeast two-hybrid experiments. nih.gov The binding of S100A10 to AHNAK facilitates the recruitment of annexin A2 to the complex. nih.gov Several lines of evidence support the physical interaction between AHNAK and the annexin A2/S100A10 complex within the cell. nih.gov

The localization of AHNAK to the plasma membrane is dependent on this interaction. Down-regulation of either annexin A2 or S100A10 using small interfering RNA (siRNA) has been shown to inhibit the association of AHNAK with the plasma membrane. nih.govnih.gov In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) cells, AHNAK relocates from the cytosol to the inner surface of the plasma membrane as cell-cell contacts form and epithelial polarity is established. nih.gov This process is reversible and regulated by calcium-dependent cell-cell adhesion. nih.gov

Functionally, the AHNAK-annexin A2/S100A10 complex is involved in remodeling the plasma membrane. nih.gov Depletion of AHNAK in MDCK cells prevents the reorganization of the apicolateral actin cytoskeleton that is necessary to support the height of the cells, leading to a more mesenchymal morphology. nih.gov A similar, though less drastic, effect on cell height is observed in annexin A2/S100A10-depleted cells. nih.gov This suggests that the entire complex is integral to regulating the actin cytoskeleton at the lateral plasma membrane and is likely involved in establishing specialized intercellular junctions. nih.gov

The binding domains for the annexin A2/S100A10 complex and another S100 protein, S100B, on the C-terminal region of AHNAK appear to overlap. nih.gov In the presence of calcium, recombinant S100B can competitively antagonize the binding of the annexin A2/S100A10 complex to AHNAK. nih.gov

The following table summarizes the key aspects of the AHNAK interaction with the annexin A2/S100A10 complex.

ComponentRole in the InteractionConsequence of Depletion
AHNAK Binds to the S100A10 subunit of the complex via its C-terminal domain. nih.govPrevents cortical actin cytoskeleton reorganization and reduces cell height. nih.govnih.gov
Annexin A2 Forms a heterotetramer with S100A10; its association with AHNAK is mediated by S100A10. nih.govnih.govInhibits the association of AHNAK with the plasma membrane and decreases cell height. nih.govnih.gov
S100A10 Directly binds to the C-terminal domain of AHNAK, mediating the interaction with annexin A2. nih.govnih.govInhibits the association of AHNAK with the plasma membrane. nih.govnih.gov

Interplay with IGF-1R Signaling Components

Recent studies have uncovered a significant interaction between AHNAK and the insulin-like growth factor 1 receptor (IGF-1R), a key player in cell growth, proliferation, and survival. nih.govnih.gov This interplay suggests a role for AHNAK in modulating IGF-1R signaling, particularly in the context of cancer progression.

In hepatocellular carcinoma (HCC), AHNAK has been shown to contribute to tumor growth, potentially through its interaction with IGF-1R. nih.govnih.gov Co-immunoprecipitation, Western blotting, and immunofluorescence double staining have all been employed to confirm that AHNAK can co-localize and physically interact with IGF-1R. nih.govnih.gov The direct physical binding of AHNAK and IGF-1R has been verified in vitro. nih.gov

The proposed mechanism of interaction involves the N-terminal PDZ-like region of AHNAK and the C-terminal tail of IGF-1R. nih.gov It is hypothesized that AHNAK may bind to IGF-1R and subsequently influence the transport and uptake of its ligand, IGF-1, or affect the activation of the receptor itself. nih.gov The activation of IGF-1R signaling is known to be associated with a poor prognosis in certain cancers, including HBV-related HCC. nih.gov

The IGF/IGF-1R signaling pathway is crucial for tumorigenesis, regulating downstream pathways such as PI3K/AKT and MAPK/ERK. nih.gov The finding that AHNAK interacts with IGF-1R provides a potential mechanism by which AHNAK may influence these critical cancer-related signaling cascades. nih.gov Silencing of AHNAK in HepG2, a human liver cancer cell line, resulted in reduced cell viability, further supporting the role of the AHNAK-IGF-1R interaction in promoting HCC growth. nih.govnih.gov

The table below outlines the key findings regarding the interaction between AHNAK and IGF-1R.

Interacting MoleculeMethod of ConfirmationProposed Functional Consequence
Insulin-like growth factor 1 receptor (IGF-1R) Co-immunoprecipitation, Western blotting, Immunofluorescence double staining. nih.govnih.govAHNAK may promote hepatocellular carcinoma growth by interacting with and possibly modulating the activity of IGF-1R. nih.govnih.gov

Regulation of p53 and p53-binding protein 1 (53BP1)

AHNAK plays a critical role in modulating the p53 tumor suppressor pathway, primarily through its interaction with p53-binding protein 1 (53BP1). nih.govucsf.edu 53BP1 is a key regulator of the DNA damage response (DDR) and p53 signaling. nih.govucsf.edu

AHNAK has been identified as a G1 phase-enriched interactor of 53BP1. nih.govucsf.edu The interaction occurs through the binding of AHNAK to the oligomerization domain of 53BP1, which in turn controls the multimerization potential of 53BP1. nih.govucsf.edu By restraining the oligomerization and subsequent phase separation of 53BP1, AHNAK acts as a rheostat, preventing an excessive p53 response that could otherwise compromise cell survival. nih.govucsf.edu

The loss of AHNAK leads to a hyper-accumulation of 53BP1 on chromatin and enhanced phase separation. nih.govucsf.edu This culminates in an elevated p53 response. nih.govucsf.edu In cancer cells, this heightened p53 activity can compromise cell survival, while in non-transformed cells, it can lead to senescence. nih.govucsf.edu This suggests that the AHNAK-53BP1 interaction is crucial for maintaining a balanced p53 response.

Cancer transcriptome analyses have indicated that the cooperation between AHNAK and 53BP1 contributes to the suppression of p53 target gene networks in tumors. nih.govucsf.edu Consequently, the loss of AHNAK can sensitize cells to certain cancer treatments. nih.govucsf.edu

In addition to its interaction with 53BP1, some studies suggest that AHNAK can also directly interact with p53 and inhibit the expression of p53-mediated target genes. nih.govnih.gov The AHNAK-p53 complex has been implicated in the regulation of the cell cycle. frontiersin.org The interplay between AHNAK, 53BP1, and p53 forms a circuit (USP28-53BP1-p53-p21) that fine-tunes the cellular response to stress and DNA damage. nih.gov

The key aspects of AHNAK's regulation of p53 and 53BP1 are summarized in the table below.

Interacting ProteinNature of InteractionFunctional Outcome
p53-binding protein 1 (53BP1) AHNAK binds to the oligomerization domain of 53BP1, restraining its multimerization and phase separation. nih.govucsf.eduAttenuates the p53 response, preventing excessive apoptosis or senescence. nih.govucsf.edu
p53 AHNAK can form a complex with p53. frontiersin.orgInhibits p53-mediated target gene expression and regulates the cell cycle. nih.govnih.govfrontiersin.org

Interaction with UBE3C and Protein Turnover

The stability and turnover of the this compound are subject to regulation by the ubiquitin-proteasome system. One key enzyme involved in this process is the E3 ubiquitin ligase UBE3C.

In the context of lung adenocarcinoma, research has shown that UBE3C can enhance the stemness of A549 cancer cells by targeting AHNAK for ubiquitination and subsequent degradation. frontiersin.org This degradation of AHNAK disrupts the formation of the AHNAK-p53 complex. frontiersin.org As the AHNAK-p53 complex is involved in cell cycle regulation, its disruption by UBE3C-mediated degradation of AHNAK can promote cancer cell stemness. frontiersin.org

This interaction highlights a mechanism by which the levels of this compound are controlled within the cell, which in turn has significant downstream effects on tumor suppressor pathways. The finding that high expression of AHNAK is associated with longer survival in patients with lung adenocarcinoma further emphasizes the importance of its stability and function. frontiersin.org

The table below details the interaction between AHNAK and UBE3C.

Interacting ProteinType of InteractionConsequence of Interaction
UBE3C (Ubiquitin Protein Ligase E3C) UBE3C ubiquitinates AHNAK, leading to its degradation. frontiersin.orgDisrupts the AHNAK-p53 complex, which can enhance cancer cell stemness in lung adenocarcinoma. frontiersin.org

Modulation of Transforming Growth Factor-beta (TGF-β)/Smad Signaling Pathway

The this compound has been identified as a significant modulator of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a critical pathway that regulates numerous cellular processes, including cell growth, differentiation, and apoptosis. nih.govnih.gov The role of AHNAK in this pathway appears to be context-dependent, as it has been reported to both promote and inhibit TGF-β signaling in different cell types and cancers. nih.gov

In several contexts, AHNAK functions as a tumor suppressor by potentiating the TGF-β/Smad signaling pathway, which in turn leads to a negative regulation of cell growth. nih.gov Mechanistically, AHNAK has been shown to interact with the receptor-regulated Smad, Smad3, through its MH2 domain. nih.gov This interaction stimulates the localization of Smad3 into the nucleus, thereby potentiating the TGF-β-induced transcriptional activity of R-Smads. nih.gov Overexpression of AHNAK can result in growth retardation and cell cycle arrest through the downregulation of c-Myc and cyclins D1/D2. nih.gov

Furthermore, AHNAK can attenuate the activity of the inhibitory Smad, Smad7. researchgate.net By interacting with Smad7, AHNAK may block its inhibitory effect on the TGF-β receptor, thus further promoting the signaling cascade. researchgate.net

In the context of liver regeneration, AHNAK appears to enhance TGF-β signaling, leading to a disruption of the cell cycle. nih.gov Ahnak knockout mice exhibit accelerated liver regeneration following partial hepatectomy, which is associated with lower levels of phospho-Smad 2 and 3 compared to wild-type mice. nih.govbmbreports.org

Conversely, in some cancers, such as lung adenocarcinoma, a related protein, AHNAK2, has been shown to promote migration, invasion, and epithelial-mesenchymal transition (EMT) by activating the TGF-β/Smad3 pathway. tandfonline.com While this finding relates to AHNAK2, it highlights the complex and potentially isoform-specific roles of AHNAK proteins in regulating TGF-β signaling.

The table below provides a summary of AHNAK's interactions within the TGF-β/Smad signaling pathway.

Interacting Smad ProteinEffect of InteractionDownstream Consequence
Smad3 (R-Smad) AHNAK interacts with the MH2 domain of Smad3. nih.govStimulates Smad3 nuclear localization and potentiates its transcriptional activity. nih.gov
Smad7 (I-Smad) AHNAK interacts with Smad7. researchgate.netAttenuates the inhibitory activity of Smad7 on the TGF-β signaling pathway. researchgate.net

Roles of Ahnak Proteins in Fundamental Cellular and Physiological Processes

Regulation of Cell Adhesion and Cell-Cell Contacts

AHNAK protein's role in cell adhesion is suggested by its subcellular localization and interactions. In epithelial cells, AHNAK is predominantly found at the cell membrane, pointing to a potential function in maintaining cell-cell contacts. oup.com Further evidence for its involvement in adhesion processes comes from studies on Schwann cells, the myelinating cells of the peripheral nervous system. In these cells, AHNAK is implicated in adhesion to the extracellular matrix protein laminin (B1169045), a process crucial for myelination and the maintenance of nerve structure. nih.gov This interaction is thought to be mediated through the dystroglycan-associated receptor complex. nih.gov Additionally, AHNAK2, a homolog of AHNAK, has been linked to the regulation of cell adhesion and cell junctions in the context of thyroid cancer progression. nih.gov

Control of Cell Migration and Invasion

The migration and invasion of cells are complex processes fundamental to development, immune responses, and wound healing, as well as to the pathology of diseases like cancer. AHNAK proteins have been identified as significant regulators of these motile behaviors.

Cell migration is initiated by the extension of cellular protrusions, such as pseudopods, in the direction of movement. AHNAK has been shown to be essential for pseudopod protrusion, a critical step in cell migration. wikipedia.orgresearchgate.net This function is intimately linked to the protein's role in reorganizing the actin cytoskeleton. oup.com The dynamic remodeling of actin filaments provides the protrusive force necessary for the plasma membrane to extend forward. Research indicates that AHNAK is involved in platelet-derived growth factor (PDGF)-induced actin reorganization through the activation of small G-proteins, including Rac. oup.com

Lamellipodia are broad, sheet-like protrusions at the leading edge of migrating cells, driven by the polymerization of a branched actin network. The formation of these structures is a hallmark of mesenchymal cell movement. Studies using aortic smooth muscle cells (ASMCs) from AHNAK knockout mice have demonstrated a significant reduction in lamellipodial protrusion rates upon stimulation with PDGF. oup.comewha.ac.kr This impairment in lamellipodia formation was associated with decreased activation of the small GTPase Rac, a key regulator of this process. oup.comewha.ac.kr These findings underscore the importance of AHNAK in orchestrating the signaling pathways that lead to the formation of these critical migratory structures.

Cell TypeExperimental ConditionEffect on LamellipodiaAssociated Signaling Molecule
Wild-type Aortic Smooth Muscle CellsPDGF StimulationIncreased lamellipodial protrusionRac activation
AHNAK Knockout Aortic Smooth Muscle CellsPDGF StimulationSlow lamellipodial protrusion rateLower activation of Rac

Contributions to Cytoskeletal Organization and Dynamics

The cytoskeleton, a dynamic network of protein filaments, provides structural support to cells, enables their movement, and organizes their internal components. AHNAK proteins play a direct role in modulating the organization and dynamics of the actin cytoskeleton.

AHNAK has been shown to interact directly with both globular (G-actin) and filamentous (F-actin) forms of actin. nih.gov The carboxyl-terminal domain of AHNAK, in particular, has the ability to induce the bundling of actin filaments into higher-order structures. nih.gov This actin-bundling activity can contribute to the formation of robust cytoskeletal architectures. Furthermore, this C-terminal domain has been demonstrated to exert a stabilizing effect on muscle contractility by interacting with the actin of thin filaments. nih.gov While some studies suggest AHNAK's role in cytoskeletal integrity, others have shown that its knockdown in osteoblastic cells does not visibly alter the organization of actin filaments, indicating that its effects may be cell-type specific. researchgate.net

AHNAK DomainInteracting ProteinCellular Effect
Carboxyl-terminalActin filamentsInduces filament bundling
Carboxyl-terminalActin of thin filamentsStabilizes muscle contraction

Modulation of Cell Cycle Progression

The cell cycle is the series of events that take place in a cell leading to its division and duplication. AHNAK has been identified as a modulator of cell cycle progression, often acting as a negative regulator of cell growth. nih.gov One of the key mechanisms through which AHNAK exerts this control is by potentiating the transforming growth factor-β (TGF-β) signaling pathway. nih.govbmbreports.org AHNAK interacts with R-Smad proteins, key mediators of TGF-β signaling, and promotes their transcriptional activity. nih.gov This leads to the downregulation of c-Myc and cyclin D1, proteins that are critical for driving the cell through the G1 phase of the cell cycle. nih.govfrontiersin.org The reduction in cyclin D1 levels results in the inactivation of cyclin-dependent kinase 4 (CDK4) and the dephosphorylation of the retinoblastoma (Rb) protein, ultimately causing cell cycle arrest at the G0/G1 stage. researchgate.net Studies have shown that overexpression of AHNAK can lead to growth retardation and cell cycle arrest. nih.gov Conversely, AHNAK-deficient mouse embryonic fibroblasts exhibit an increased growth rate. nih.gov

Signaling PathwayKey Interacting ProteinsDownstream EffectorsCellular Outcome
TGF-β/SmadR-Smad, Smad3c-Myc, Cyclin D1Cell cycle arrest at G0/G1

G0/G1 Phase Enrichment

Research has shown that this compound levels are significantly enriched during the G0/G1 phase of the cell cycle. nih.gov This enrichment is linked to its role as a tumor suppressor by potentiating Transforming Growth Factor-β (TGF-β) signaling. nih.govresearchgate.net AHNAK interacts with receptor-activated Smad (R-Smad) proteins, such as Smad3, which are key components of the TGF-β pathway. frontiersin.org This interaction facilitates the downregulation of c-Myc and cyclin D1, proteins that are critical for driving progression through the G1 phase. frontiersin.orgnih.gov The subsequent decrease in cyclin D1 leads to the inactivation of cyclin-dependent kinase 4 (CDK4) and the dephosphorylation of the Retinoblastoma (Rb) protein, culminating in cell cycle arrest in the G0/G1 phase. nih.gov

Furthermore, AHNAK has been identified as a G1-enriched interactor of the p53-binding protein 1 (53BP1). nih.govresearchgate.net This interaction is most robust in the G1 phase and diminishes significantly in the S/G2 phase. nih.govresearchgate.net By binding to 53BP1, AHNAK helps to curb excessive p53 activation under normal conditions, thereby fine-tuning the G1-S checkpoint and allowing for controlled cell proliferation. nih.gov

S/G2 Phase Modulation

While this compound expression is substantially reduced in the S/G2 phase compared to the G1 phase, it still plays a modulatory role. nih.govresearchgate.net The interaction between AHNAK and 53BP1 is feeble during the S/G2 phase. researchgate.net Overexpression of AHNAK has been observed to decrease the population of cells in the S-phase, suggesting its involvement in regulating the progression from S phase to G2/M. frontiersin.org Conversely, the loss of AHNAK can disrupt the G1-S checkpoint, leading to altered progression through the subsequent phases of the cell cycle. nih.gov Studies on AHNAK2, a homolog of AHNAK, have shown that its knockdown can lead to G1/S phase arrest, indicating a complex and potentially differential role for AHNAK family members in cell cycle regulation. nih.govresearchgate.net

Involvement in Membrane Integrity and Repair Mechanisms

AHNAK is a key player in maintaining plasma membrane integrity and orchestrating its repair following injury. It is known to co-localize and interact with dysferlin, a protein crucial for skeletal muscle membrane repair. nih.gov In response to membrane damage, AHNAK, along with S100A10 and annexin (B1180172) A2, can form a complex that promotes the rapid recruitment of AHNAK to the plasma membrane, facilitating more efficient repair. nih.gov This function is critical in tissues subjected to mechanical stress, such as muscle fibers. AHNAK's localization can shift from the nucleus and cytoplasm to the plasma membrane in response to extracellular signals like increased calcium concentrations or the formation of cell-cell contacts. nih.gov

Roles in Cellular Stress Responses

AHNAK is intricately involved in cellular responses to a variety of stresses, including DNA damage and chronic stress. Upon DNA damage, the association of AHNAK with chromatin increases, particularly in the G1 phase. nih.gov This response is influenced by the activity of Ataxia-Telangiectasia Mutated (ATM), a central regulator of the DNA damage response, which positively affects the interaction between AHNAK and 53BP1. nih.govresearchgate.net By modulating the 53BP1-p53 signaling pathway, AHNAK helps to control the cellular outcome, which can range from cell cycle arrest to apoptosis or senescence. nih.gov

In the context of the nervous system, AHNAK expression in the prefrontal cortex and in parvalbumin-expressing interneurons in the hippocampus is critical for mediating behavioral resilience or susceptibility to chronic stress. nih.gov Its expression levels can be altered by chronic stress and by the administration of rapid-acting antidepressants like ketamine, suggesting a role in mood regulation and stress adaptation. nih.gov

Influence on Exocytosis Processes

AHNAK plays a significant role in regulated exocytosis, partly through its association with specialized vesicles known as enlargeosomes. researchgate.net These vesicles are involved in calcium-dependent exocytosis, contributing to processes like membrane repair. researchgate.net A primary mechanism through which AHNAK influences exocytosis is its interaction with L-type voltage-gated calcium channels (LVGCCs). anu.edu.aunih.gov It interacts with the β-subunits of the channel complex, modulating calcium influx which is a critical trigger for exocytosis. researchgate.netnih.gov In cardiomyocytes, AHNAK's interaction with the β2 subunit of the L-type Ca2+ channel is regulated by phosphorylation via protein kinase A (PKA), which in turn controls cardiomyocyte contraction. frontiersin.orgresearchgate.net This regulatory function on calcium channels extends to neurons, where it can enhance the release of excitatory neurotransmitters. frontiersin.org

Functions in Developmental Biology

AHNAK is involved in several developmental processes, including the formation of the blood-brain barrier and the development of the peripheral nervous system. frontiersin.orgnih.gov Its expression is noted on the plasma membrane of endothelial cells that constitute the blood-brain barrier. nih.gov The protein is also implicated in embryonic development more broadly, although specific mechanisms are still under investigation. nih.gov

AHNAK is thought to be a requirement for neuronal cell differentiation. sinobiological.comuniprot.org It was initially identified as a gene whose expression was repressed in neuroblastoma, a cancer that arises from arrested differentiation of neural crest cells. sinobiological.com In the peripheral nervous system, AHNAK is expressed by myelinating Schwann cells and is involved in their morphogenesis and adhesion to the laminin substrate, a process crucial for proper myelination. nih.gov During sciatic nerve development, AHNAK redistributes within Schwann cells to compartments in contact with the basement membrane. nih.gov Silencing AHNAK in these cells affects their morphology and attachment, highlighting its importance in the structural development of peripheral nerves. nih.gov

Data Tables

Table 1: this compound Interactions in Cellular Processes

Interacting Protein Cellular Process Function of Interaction
53BP1 Cell Cycle Control (G1 Phase), DNA Damage Response Restrains 53BP1 oligomerization and p53 activation, fine-tuning the G1-S checkpoint. nih.govresearchgate.net
R-Smad (Smad3) Cell Cycle Control (G0/G1 Arrest) Mediates TGF-β signaling to downregulate c-Myc and cyclin D1, inhibiting cell growth. frontiersin.orgnih.gov
Dysferlin Membrane Repair Co-localizes at the muscle sarcolemma to participate in the membrane repair process. nih.gov
Annexin A2 / S100A10 Membrane Repair, Exocytosis Forms a complex to promote AHNAK recruitment to the membrane; links to calcium channels. nih.govresearchgate.net
L-type Ca2+ Channel (β-subunits) Exocytosis, Muscle Contraction Modulates calcium channel activity, regulating intracellular calcium flux and neurotransmitter release. frontiersin.organu.edu.aunih.gov

| p53 | DNA Damage Response, Tumor Suppression | Forms a complex with p53 to inhibit the cell cycle. frontiersin.org |

Table 2: Summary of AHNAK's Role in the Cell Cycle

Cell Cycle Phase AHNAK Expression Level Key Function
G0/G1 Enriched / High Enforces G1-S checkpoint by modulating TGF-β and p53-53BP1 signaling pathways. nih.govnih.gov

| S/G2 | Substantially Reduced | Modulates progression; overexpression can decrease the S-phase population. frontiersin.orgnih.gov |

Embryonic Development of Enteric Neural Crest Cells

The development of the enteric nervous system is a complex process that relies on the proper migration of enteric neural crest cells (ENCCs). nih.govuni.luresearchgate.net Research has implicated the this compound in the regulation of this critical developmental event. Studies have shown that in congenital megacolon, also known as Hirschsprung's disease, a condition characterized by the absence of ganglion cells in the distal digestive tract due to impaired ENCC migration, there is a significant upregulation of this compound expression. frontiersin.orgnih.gov This increased expression of AHNAK has been linked to the inhibition of cell migration and proliferation in the stenotic intestinal tissues of patients with this condition. frontiersin.orgnih.govresearcher.life

Further investigation into the role of AHNAK in this context has led to the discovery of a peptide derived from the this compound, temporarily named PDAHNAK (peptide derived from AHNAK), with the sequence "EGPEVDVNLPK". researcher.life This peptide has been found to inhibit the migration and proliferation of cells, suggesting that both the full-length this compound and its derived peptides may play a regulatory role in the development of the enteric nervous system by modulating ENCC movement. researcher.life

Key FindingImplication in Enteric Neural Crest Cell Development
Upregulation of this compoundInhibition of cell migration and proliferation, associated with Hirschsprung's disease. frontiersin.orgnih.gov
PDAHNAK (AHNAK-derived peptide)Inhibits cell migration and proliferation, potentially contributing to the pathogenesis of Hirschsprung's disease. researcher.life

Germinal Body Formation and Pluripotent Stem Cell Differentiation

This compound plays a role in the fundamental processes of germinal body formation and the initial differentiation of pluripotent stem cells. frontiersin.orgnih.gov Research has demonstrated that AHNAK's involvement in these processes is mediated through its inhibition of c-Myc, a well-known transcription factor that is crucial for maintaining pluripotency and regulating cell cycle progression. frontiersin.orgnih.govnih.gov

The expression of AHNAK is notably induced during the formation of embryoid bodies from embryonic stem cells. nih.gov This suggests that the AHNAK-mediated inhibition of c-Myc is a key step in initiating the differentiation of pluripotent stem cells. nih.gov By down-regulating c-Myc, AHNAK facilitates the transition from a pluripotent state to a more differentiated one. nih.gov

ProcessRole of this compoundMechanism of Action
Germinal Body FormationInvolvement in formation. frontiersin.orgnih.govInhibition of c-Myc. frontiersin.orgnih.gov
Pluripotent Stem Cell DifferentiationInvolvement in initial differentiation. frontiersin.orgnih.govInhibition of c-Myc. frontiersin.orgnih.gov

Blood-Brain Barrier Formation

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. youtube.com The this compound has been identified as a key component in the formation and integrity of this critical barrier. frontiersin.orgnih.govnih.govnih.gov

AHNAK is expressed at the plasma membrane of endothelial cells that form specific blood-tissue barriers, including the BBB. nih.gov In the brain, AHNAK is widely distributed in endothelial cells with BBB properties and co-localizes with the tight junction protein ZO-1, a critical component for maintaining the barrier's integrity. nih.gov Conversely, AHNAK is absent from the permeable brain endothelial cells of the choroid plexus and is down-regulated in the permeable angiogenic endothelial cells of brain tumors. nih.gov

The regulation of AHNAK expression and its localization are consistent with its role in barrier organization. For instance, Angiopoietin-1 (Ang-1), a morphogenic factor that regulates brain endothelial cell permeability, up-regulates AHNAK. nih.gov Furthermore, in co-cultures of bovine cerebral endothelial cells with glial cells, AHNAK relocates from the cytosol to the plasma membrane as the endothelial cells acquire BBB properties. nih.gov

Location/ConditionAHNAK Expression/LocalizationSignificance
Brain Endothelial Cells with BBB propertiesExpressed at the plasma membrane, co-localizes with ZO-1. nih.govIndicates a role in maintaining BBB integrity.
Permeable Brain Endothelial Cells (Choroid Plexus, Brain Tumors)Absent or down-regulated. nih.govSuggests AHNAK is specific to barrier-forming endothelial cells.
Presence of Angiopoietin-1 (Ang-1)Upregulated. nih.govLinks AHNAK to factors that regulate BBB permeability.
Co-culture with Glial CellsRelocates from cytosol to plasma membrane. nih.govCorrelates AHNAK localization with the acquisition of BBB properties.

Regulation of Cardiac Muscle Contraction and Sarcolemma Assembly

The this compound is intricately involved in the regulation of cardiac muscle contraction and the assembly of the sarcolemma, the cell membrane of a muscle cell. nih.govnih.govoup.comresearchgate.net In cardiomyocytes, AHNAK co-localizes with the β2 subunit of the L-type calcium channels (Cavβ2) in the myocardium. nih.govresearchgate.net It acts to inhibit the activity of these channels by binding to Cavβ2 through its C-terminal. nih.govresearchgate.net This inhibition is relieved upon β-adrenergic activation and subsequent protein kinase A (PKA) phosphorylation, which allows for an increased inward calcium flux and thereby regulates cardiomyocyte contraction. nih.govresearchgate.net

Both AHNAK and its homologue AHNAK2 can be found together in the sarcolemmas and Z-bands of mouse cardiomyocytes. nih.govpnas.org The presence of AHNAK at these locations suggests a role in the excitation-contraction coupling mechanism. pnas.org Additionally, AHNAK is involved in the repair of the sarcolemma, a process crucial for maintaining muscle cell integrity. nih.gov It co-localizes and interacts with dysferlin, a membrane protein involved in skeletal muscle membrane repair, to participate in this process. nih.gov

Cellular ProcessRole of this compoundInteracting Partners
Cardiac Muscle ContractionRegulates L-type calcium channel activity. nih.govresearchgate.netCavβ2 subunit of L-type calcium channels. nih.govresearchgate.net
Sarcolemma Assembly and RepairParticipates in sarcolemma repair. nih.govDysferlin, S100A10, AnnexinA2. nih.gov

Participation in Lipid Metabolism

This compound has been identified as a significant player in the regulation of lipid metabolism. frontiersin.orgnih.govnih.gov Studies have shown that a deficiency in AHNAK can lead to an upregulation of fibroblast growth factor 21 (FGF21) expression, which in turn attenuates the formation of fatty liver in mice fed a high-fat diet. frontiersin.orgnih.gov AHNAK deficiency has also been linked to increased insulin (B600854) sensitivity. frontiersin.org

Furthermore, AHNAK is involved in the regulation of adipocyte differentiation through its interaction with members of the bone morphogenetic protein (BMP) family, such as BMP2 and BMP4. frontiersin.org In white adipose tissue, AHNAK plays a role in β-adrenergic signaling to regulate browning, catabolism, and thermogenesis. frontiersin.orgnih.gov Knockdown of AHNAK2, a homolog of AHNAK, has been shown to inhibit lipid synthesis in renal cancer cells. frontiersin.org

Condition/ContextEffect of AHNAK/AHNAK2Associated Molecules
High-Fat DietAHNAK deficiency attenuates fatty liver formation. frontiersin.orgnih.govFibroblast growth factor 21 (FGF21). frontiersin.orgnih.gov
Adipocyte DifferentiationAHNAK participates in regulation. frontiersin.orgBone morphogenetic protein 2 (BMP2), Bone morphogenetic protein 4 (BMP4). frontiersin.org
White Adipose TissueRegulates browning, catabolism, and thermogenesis via β-adrenergic signaling. frontiersin.orgnih.gov-
Renal CancerAHNAK2 downregulation inhibits lipid synthesis. frontiersin.org-

Contributions to Inflammatory Responses

The this compound is also involved in modulating inflammatory responses. frontiersin.orgnih.gov A specific polypeptide segment of AHNAK (amino acids 5758-5775) has been found to activate mast cells, leading to the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.govnih.gov This activation is mediated by the suppression of tumorigenicity 2 (ST2) receptor and is implicated in the development and progression of psoriasis. frontiersin.orgnih.govnih.gov

In the context of reproductive immunology, elevated mRNA and protein levels of AHNAK have been observed in the peripheral blood mononuclear cells and membrane tissues of patients with recurrent spontaneous abortion. frontiersin.orgnih.gov It is suggested that an increased expression of AHNAK in CD4+ T cells may contribute to the immune dysregulation in these patients by increasing the production of Interleukin-6 (IL-6). frontiersin.orgnih.gov

Inflammatory ConditionRole of this compoundMediators/Associated Molecules
PsoriasisA polypeptide segment (5758-5775) activates mast cells to release pro-inflammatory cytokines. frontiersin.orgnih.govnih.govInterleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), Suppression of tumorigenicity 2 (ST2). frontiersin.orgnih.govnih.gov
Recurrent Spontaneous AbortionIncreased expression in CD4+ T cells may lead to immune dysregulation. frontiersin.orgnih.govInterleukin-6 (IL-6). frontiersin.orgnih.gov

Mechanistic Insights into Ahnak Protein Involvement in Disease Pathogenesis

Role in Cancer Development and Progression

The involvement of AHNAK in cancer is multifaceted and appears to be highly dependent on the specific cancer type and cellular context mdpi.comresearchgate.netresearchgate.net. AHNAK has been observed to function as both a tumor suppressor and an oncogene, influencing key processes such as cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT) mdpi.comjcancer.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov.

Context-Dependent Tumor Suppressor vs. Oncogenic Functions

The role of AHNAK in cancer is paradoxical, exhibiting both tumor-suppressive and oncogenic characteristics depending on the cancer type mdpi.comresearchgate.netresearchgate.netnih.gov.

In some cancers, AHNAK acts as a tumor suppressor. For instance, AHNAK has been reported to suppress proliferation and invasion in triple-negative breast cancer by regulating pathways such as AKT/MAPK and Wnt/β-catenin nih.govnih.gov. Downregulation of AHNAK expression has been associated with poor prognosis in triple-negative breast cancer nih.govnih.gov. Similarly, AHNAK has been suggested to suppress ovarian cancer progression by impairing the canonical Wnt/β-catenin pathway mdpi.comaging-us.com. In colorectal cancer and melanoma, AHNAK has also been reported to play a suppressive role mdpi.com. Studies in liver cancer suggest AHNAK can function as a tumor suppressor by promoting TGF-β/Smad3 signaling to inhibit cell growth bmbreports.org. AHNAK expression was also found to be decreased in breast cancer tissues compared to normal tissues, leading to the hypothesis that it may be a tumor suppressor frontiersin.org. In nasopharyngeal carcinoma, AHNAK is reported as a tumor suppressor, where its downregulation contributes to tumorigenesis and metastasis researchgate.net.

Conversely, AHNAK can also function as an oncogene, promoting tumor development and progression mdpi.comresearchgate.netresearchgate.netnih.gov. High levels of AHNAK have been associated with poor outcomes in pancreatic ductal adenocarcinoma (PDAC) and laryngeal carcinoma mdpi.comfrontiersin.org. AHNAK has been shown to enhance metastasis in lung cancer via epithelial-mesenchymal transition and promote migration and invasion in mesothelioma mdpi.commdpi.com. In hepatocellular carcinoma (HCC), elevated mRNA expression of AHNAK has been observed and linked to decreased methylation levels mdpi.com. AHNAK has also been found to be overexpressed in mesothelioma tissues and cell lines, correlating with increased migration and invasion jcancer.orgfrontiersin.orgnih.gov.

This context-dependent function may be related to epigenetic modifications and interactions with multiple proteins, highlighting the complex regulatory mechanisms involving AHNAK frontiersin.orgnih.gov.

Regulation of Epithelial-Mesenchymal Transition (EMT) in Cancer

AHNAK plays a significant role in the regulation of Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression and metastasis frontiersin.orgresearchgate.netnih.govmdpi.com. EMT is characterized by the loss of epithelial characteristics and the acquisition of mesenchymal features, enabling cancer cells to become more migratory and invasive mdpi.com.

AHNAK has been shown to promote TGF-β/SMAD3-induced EMT and cancer metastasis researchgate.netmdpi.com. Actin-dependent pseudopodial protrusion and tumor cell migration, key determinants of EMT, have been found to be reliant on AHNAK, along with other proteins like Septin-9, eIF4E, and S100A11 researchgate.netmdpi.com. In lung adenocarcinoma cells, elevated AHNAK expression was observed during TGF-β-induced EMT, suggesting a role in promoting invasion and metastasis frontiersin.orgnih.gov. AHNAK knockdown has been shown to result in EMT reversal and impaired tumor cell migration and invasion in various metastatic cancer cell lines jcancer.org. Conversely, overexpression of AHNAK has been shown to inhibit the migration, invasion, and EMT of gastric cancer cells, suggesting a suppressor role in this context nih.gov. In ovarian cancer, AHNAK overexpression inhibited cell migration and infiltration by repressing EMT via modulating the canonical Wnt cascade aging-us.com.

Impact on Cancer Cell Proliferation and Metastasis

AHNAK influences cancer cell proliferation and metastasis through various mechanisms and signaling pathways mdpi.comjcancer.orgfrontiersin.orgnih.govnih.govnih.gov.

As a tumor suppressor, AHNAK can inhibit cell proliferation and metastasis. In triple-negative breast cancer, overexpression of AHNAK suppressed in vitro cell proliferation and colony formation, and inhibited in vivo xenograft growth and lung metastasis nih.gov. This suppressive effect was associated with the regulation of AKT/MAPK and Wnt/β-catenin signaling pathways nih.gov. In glioma, overexpression of AHNAK inhibited cell proliferation and invasion and induced apoptosis jcancer.orgnih.gov. AHNAK has also been reported to inhibit proliferation and invasion in ovarian cancer mdpi.com.

As an oncogene, AHNAK can promote cancer cell proliferation and metastasis. High-level expression of AHNAK has been linked to cancer cell proliferation, particularly in the context of p53 function defects mdpi.com. AHNAK is significantly enriched in the G0 and G1 phases of the cell cycle in tumor cells and interacts with p53-binding protein 1 (53BP1) to regulate the tumor cell cycle mdpi.com. AHNAK has been associated with migration and invasion in mesothelioma and hepatocellular carcinoma mdpi.com. Knockdown of AHNAK resulted in decreased migration and invasion in mesothelioma cell lines jcancer.org.

AHNAK's large size allows it to bind to multiple proteins and mediate signaling, contributing to its diverse effects on proliferation and metastasis bmbreports.org. It can interact with receptor-activated Smads (R-Smads) and regulate the nuclear translocation of Smad3, playing a key role in TGF-β-induced R-Smad activation, which in turn can influence cell growth and metastasis frontiersin.orgnih.govbmbreports.org. AHNAK has also been reported to modulate the cell cycle and cell proliferation during liver regeneration after partial hepatectomy bmbreports.org.

AHNAK in Specific Cancer Types:

AHNAK's expression and role vary across different cancer types, contributing to their specific pathogenesis mdpi.comjcancer.orgfrontiersin.orgnih.govnih.govbmbreports.org.

AHNAK was originally identified as a large protein that was downregulated in human neuroblastoma cells frontiersin.orgbmbreports.orgnih.gov. It was first identified when screening for genes that might be reduced or absent in neuroblastoma cells frontiersin.org. AHNAK is described as a nucleoprotein that is significantly suppressed in neuroblastoma cell lines mdpi.com. This initial observation suggested a potential tumor suppressor role in neuroblastoma, although further detailed studies are needed to fully evaluate its specific biological role in this cancer type researchgate.net.

In contrast to neuroblastoma, AHNAK is often upregulated in glioma and mesothelioma jcancer.orgfrontiersin.orgnih.govbmbreports.org.

Glioma: The role of AHNAK in glioma appears complex, with some studies suggesting a tumor suppressor function. AHNAK was found to be lowly expressed in glioma tissues and cell lines, and lower expression was associated with malignant status and poor prognosis jcancer.orgnih.gov. Overexpression of AHNAK in glioma cell lines inhibited cell proliferation and invasion and induced apoptosis jcancer.orgnih.gov. Analysis of TCGA data showed that AHNAK transcript levels were significantly reduced in glioma stem cells with greater proliferation and migration capacity compared to differentiated glioma cells frontiersin.org. However, mutations in AHNAK have been associated with poor prognosis in glioblastoma (GBM) patients oncotarget.com.

Mesothelioma: AHNAK is upregulated in mesothelioma frontiersin.orgnih.govbmbreports.org. Studies have shown high AHNAK expression in mesothelioma tissues and cell lines jcancer.orgfrontiersin.orgnih.gov. This high expression correlates with increased migration and invasion of mesothelioma cells jcancer.orgnih.gov. Knockdown of AHNAK significantly inhibited the migration and invasion of mesothelioma cell lines, indicating an oncogenic role in this context jcancer.orgnih.gov. AHNAK has been specifically associated with migration and invasion in mesothelioma mdpi.commdpi.com.

Here is a summary table of AHNAK's role in selected cancer types:

Cancer TypeAHNAK ExpressionReported RoleKey Effects on Cancer PhenotypesRelevant Signaling Pathways
NeuroblastomaDownregulatedPotential SuppressorReduced/Absent expression in cellsNot explicitly detailed in search results
Triple-Negative Breast CancerDownregulatedTumor SuppressorInhibits proliferation and metastasisAKT/MAPK, Wnt/β-catenin
Ovarian CancerDownregulatedTumor SuppressorSuppresses progression, inhibits migration/infiltrationCanonical Wnt/β-catenin
Colorectal CancerSuppressorTumor SuppressorSuppresses progressionNot explicitly detailed in search results
MelanomaDownregulatedTumor SuppressorSuppresses progressionNot explicitly detailed in search results
Liver Cancer (HCC)UpregulatedTumor Suppressor/OncogenePromotes TGF-β/Smad3 signaling (suppressor); Elevated expression (oncogene)TGF-β/Smad3
Pancreatic Ductal Adenocarcinoma (PDAC)Highly ExpressedOncogeneAssociated with poor outcome, promotes progressionMay involve p53 downregulation, EMT, proliferation, migration
Laryngeal CarcinomaHigh LevelOncogeneAssociated with poor outcomeNot explicitly detailed in search results
Lung CancerEnhances MetastasisOncogeneEnhances metastasis via EMTTGF-β/Smad3 (for AHNAK2), EMT-related pathways
GliomaLowly ExpressedTumor SuppressorSuppresses proliferation, invasion, promotes apoptosisMay involve TGF-β/Smad signaling, cell cycle regulation
MesotheliomaUpregulatedOncogenePromotes migration and invasionNot explicitly detailed in search results
Gastric CancerSuppressorTumor SuppressorInhibits migration, invasion, EMTWnt signaling pathway

Table 1: Summary of AHNAK's Role in Selected Cancer Types

Cancer TypeAHNAK Expression Level (compared to normal)Reported Primary RoleKey Functional Impact
NeuroblastomaDownregulatedPotential SuppressorReduced/Absent expression
Triple-Negative Breast CancerDownregulatedTumor SuppressorInhibits proliferation and metastasis
Ovarian CancerDownregulatedTumor SuppressorSuppresses progression, inhibits migration/infiltration
Colorectal CancerNot specified (Role: Suppressor)Tumor SuppressorSuppresses progression
MelanomaDownregulatedTumor SuppressorSuppresses progression
Liver Cancer (HCC)UpregulatedContext-dependentTumor Suppressor (via TGF-β/Smad3) / Oncogene (elevated expression)
Pancreatic Ductal Adenocarcinoma (PDAC)Highly ExpressedOncogeneAssociated with poor outcome, promotes progression
Laryngeal CarcinomaHigh LevelOncogeneAssociated with poor outcome
Lung CancerVaried (Enhances Metastasis)OncogeneEnhances metastasis via EMT
GliomaLowly ExpressedTumor SuppressorSuppresses proliferation and invasion, induces apoptosis
MesotheliomaUpregulatedOncogenePromotes migration and invasion
Gastric CancerSuppressor (Role: Suppressor)Tumor SuppressorInhibits migration, invasion, and EMT
Fibrosarcoma and Prostate Cancer

AHNAK expression has been reported to be upregulated in fibrosarcoma and prostate cancer. nih.govbmbreports.orgresearchgate.net In castration-resistant prostate cancer (CRPC), AHNAK is identified as a downstream target molecule of BRD4. nih.gov Studies have shown that knockdown of either AHNAK or BRD4 can inhibit the migration of prostate cancer cells. nih.gov Treatment of CRPC cells with MZ1, a BRD4-degrader, leads to a decrease in both BRD4 and AHNAK expression, along with reduced cell migration. nih.gov Analysis of The Cancer Genome Atlas (TCGA) database revealed a significant correlation between BRD4 and AHNAK mRNA expression, with high expression of both being associated with poorer recurrence-free survival in prostate cancer. nih.gov AHNAK is thought to contribute to the metastatic potential of CRPC by regulating cell migration and invasion, potentially through the BRD4-AHNAK pathway. nih.gov

Lung Cancer

The role of AHNAK and AHNAK2 in lung cancer appears complex and can be controversial depending on the specific subtype and context. AHNAK expression has been reported to be decreased in human lung adenocarcinoma tissues compared to normal lung tissues. aacrjournals.orgresearchgate.net Studies using AHNAK-knockout mice have shown increased lung volume, alveolar wall thickening, and proliferation of type II alveolar epithelial cells. nih.govaacrjournals.org Approximately 20% of aged AHNAK-knockout mice developed lung tumors and were more susceptible to lung cancer induction. nih.govaacrjournals.org This suggests a potential tumor suppressor role for AHNAK in lung tumorigenesis. AHNAK may function as a tumor suppressor by promoting TGF-β/Smad3 signaling to arrest cell growth. bmbreports.org Elevated AHNAK levels and lower UBE3C levels have been suggested as potential prognostic markers in non-small-cell lung cancer (NSCLC), correlating with better patient survival. nih.gov AHNAK is required for p53 binding to the promoter regions of stemness-related genes, thereby controlling cell stemness. nih.gov

Conversely, some studies suggest an oncogenic role for AHNAK in NSCLC. AHNAK expression was found to be elevated during TGF-β induced epithelial-mesenchymal transition (EMT) in human lung adenocarcinoma A549 cells, suggesting it may promote invasion and metastasis. nih.govfrontiersin.org

AHNAK2, on the other hand, has been more consistently identified as a pro-cancer factor in lung cancer. AHNAK2 expression is upregulated in lung adenocarcinoma and correlates with poor prognosis. nih.govnih.gov Knockdown of AHNAK2 in lung adenocarcinoma A549 cells inhibited migration. nih.gov Downregulation of AHNAK2 inhibited TGF-β1-induced cell migration, invasion, and EMT, and decreased Smad3 signaling activation. nih.gov AHNAK2 promotes migration, invasion, and EMT in lung adenocarcinoma cells via the TGF-β/Smad3 pathway. nih.gov

Breast Cancer

The role of AHNAK in breast cancer also appears to be multifaceted, with studies suggesting both tumor suppressor and pro-tumorigenic functions depending on the breast cancer subtype. AHNAK expression has been reported to be decreased in breast cancer tissues compared to normal tissues, leading to the hypothesis that AHNAK may act as a tumor suppressor and that its deficiency promotes mammary cell proliferation and tumor development in mice. nih.gov Analysis of TCGA and METABRIC databases indicated that AHNAK is mutated in approximately 5% of basal cell-like breast cancers, and these mutations are associated with a good prognosis. nih.gov

In triple-negative breast cancer (TNBC), AHNAK mRNA levels were significantly downregulated in cell lines and associated with poor prognosis. nih.govnih.govresearchgate.net In vivo and in vitro experiments confirmed that AHNAK can regulate signaling pathways such as AKT/MAPK and Wnt/β-catenin to inhibit proliferation and metastasis of TNBC cells. nih.govnih.govresearchgate.net AHNAK acts as a tumor suppressor that negatively regulates TNBC cell proliferation, xenograft growth, and metastasis via these pathways. nih.govnih.govresearchgate.net

However, another report indicated that AHNAK is more highly expressed in vesicles produced by highly invasive breast cancer cells (MDA-MB-231) compared to less invasive cells (MCF7). nih.gov AHNAK appears to be an essential element for vesicle formation. nih.gov Treatment of non-transformed fibroblasts with these vesicles improved their migratory capacity. nih.gov AHNAK expression was also found to be upregulated in invasive ductal carcinoma and metastatic carcinoma compared to normal breast epithelium, with particularly higher expression in metastatic carcinoma. nih.govfrontiersin.org This suggests a role for AHNAK in promoting breast cancer progression and metastasis, potentially through extracellular vesicle-mediated communication. mdpi.com

In doxorubicin-resistant TNBC cells, AHNAK knockdown prevented a decrease in activated caspase 7 expression and an increase in S-phase, while AHNAK overexpression decreased activated caspase 7 and increased S-phase, suggesting AHNAK's involvement in regulating chemoresistance in TNBC. nih.gov

Studies on AHNAK2 and breast cancer are currently limited, and its biological role requires further investigation. nih.gov

Hepatocellular Carcinoma

The role of AHNAK in hepatocellular carcinoma (HCC) is also complex, with conflicting findings reported. Some studies suggest AHNAK functions as a tumor suppressor in HCC. bmbreports.org AHNAK deficiency induced upregulation of fibroblast growth factor 21 (FGF21) expression and attenuated fatty liver formation in mice fed a high-fat diet. frontiersin.org

AHNAK2 has rarely been studied in HCC. frontiersin.org

Pancreatic Ductal Adenocarcinoma

Bioinformatic analysis has shown that AHNAK2 expression is upregulated in PDAC. frontiersin.orgnih.gov AHNAK2 is highly expressed in PDAC clinical samples and associated with poor prognosis. nih.gov Knockdown or knockout of AHNAK2 significantly inhibited the proliferation, migration, and invasion of pancreatic cancer cells and suppressed tumor growth and prolonged survival in mice with PDAC. nih.gov AHNAK2 and c-MET expression levels showed a significant positive correlation at the post-transcriptional level. nih.gov Mechanistically, AHNAK2 promotes tumor progression by preventing c-MET degradation and persistently activating the HGF/c-MET signaling pathway. nih.gov AHNAK2 overexpression was linked with poorer survival rates in PDAC patients, and both AHNAK2 expression and pathology grade were independent prognostic markers. mdpi.comnih.gov AHNAK2 is highly expressed in PDAC compared to normal tissues. nih.gov

Laryngeal Carcinoma

AHNAK has been linked to the pathophysiology of laryngeal carcinoma. Tumoral AHNAK overexpression significantly associates with poor survival in patients with laryngeal carcinoma in both univariate and multivariate analysis. nih.govnih.gov AHNAK expression showed weak or moderate staining in normal tissues, while strong staining was observed in laryngeal cancer tissue specimens, and patients with high AHNAK expression had a worse prognosis. frontiersin.org AHNAK's role in laryngeal carcinoma may involve reorganization of the actin cytoskeleton, cellular migration, and invasion. nih.govnih.gov Combining the prognostic value of AHNAK with inflammatory markers such as macrophage migration inhibitory factor (MIF) and tumor-infiltrating neutrophils (CD66b-positive cells) showed that synchronous high levels of AHNAK and MIF or AHNAK and neutrophils were stronger predictors of poor survival than AHNAK alone. nih.govnih.gov Synchronous high levels of all three markers were the strongest predictors of poor survival. nih.govnih.gov

Ovarian Cancer

The role of AHNAK in ovarian cancer appears to be complex, with some contradictory findings. It has been found that AHNAK expression was downregulated in ovarian cancer. nih.govnih.gov Knockdown of AHNAK in ovarian cancer cells was seen to activate the Wnt signaling pathway, and overexpression of AHNAK inhibited cell proliferation, migration, and EMT. nih.gov It was hypothesized that AHNAK might regulate ovarian cancer progression through the Wnt pathway, suggesting a tumor suppressor role. nih.govnih.gov CircAHNAK, a circular RNA, was found to be decreased in ovarian cancer tissues. oup.com Forced expression of circAHNAK promoted apoptosis and inhibited cell proliferation, migration, invasion, EMT, and the JAK2/STAT3 signaling pathway. oup.com Mechanistically, circAHNAK acted as a miR-28 sponge, and circAHNAK deficiency resulted in the amassing of miR-28, which was elevated in ovarian cancer and promoted cancer cell malignancy. oup.com MiR-28 in turn inhibited EIF2B5 expression. oup.com Silence of EIF2B5 abolished the anticancer effects of miR-28 inhibitor. oup.com CircAHNAK overexpression retarded tumor growth in vivo. oup.com

Conversely, another report indicated that AHNAK overexpression in ovarian cancer was associated with poor prognosis. nih.govresearchgate.net In vitro, knockdown of AHNAK inhibited the proliferation, migration, and invasion of CAOV3 and SKOV3 ovarian cancer cells. nih.govresearchgate.net This "paradoxical" phenomenon may be related to epigenetic modifications and multiple protein interactions, indicating a complex role of AHNAK proteins in tumor regulation. nih.govresearchgate.net AHNAK is a crucial biomarker that may promote cellular proliferation and migration and thus impact PDAC outcomes via EMT, suggesting AHNAK might be a potential target for PDAC, though this finding is presented within a discussion of ovarian cancer in one source. researchgate.net AHNAK expression in ovarian cancer tissues varies. proteinatlas.org

Data Tables

While the search results provide qualitative findings and associations, specific quantitative data suitable for interactive tables (like gene expression levels across different cancer stages or survival rates based on AHNAK expression levels) were not consistently presented in a readily extractable format across all cancer types within the search snippets. The text describes correlations and observations from studies (e.g., "significantly downregulated," "upregulated," "associated with poor prognosis"), which are summarized in the text above. Creating interactive tables would require access to the full datasets from the cited studies, which is beyond the scope of this response.

Colorectal Cancer

Research suggests a complex role for AHNAK in colorectal cancer (CRC). Some studies indicate that AHNAK may act as a suppressor in CRC. For instance, the protein SORBS1 has been shown to co-localize with AHNAK and, by inhibiting AHNAK expression, induce ERK phosphorylation and upregulate ROCK1 expression, thereby promoting CRC cell proliferation and migration. nih.gov Conversely, AHNAK2, a related protein, has been identified as being highly expressed in 5-fluorouracil (B62378) (5-FU)-resistant CRC tissues and cell lines. nih.gov Elevated AHNAK2 expression has been negatively associated with the prognosis of CRC patients and has been shown to reduce the chemosensitivity of CRC to 5-FU by activating the AKT/GSK-3β signaling pathway. nih.gov Knockdown of AHNAK2 in 5-FU-resistant CRC cells reduced resistance, while overexpression promoted it, affecting proteins involved in proliferation (PCNA, CDK4), apoptosis (cleaved caspase-3), and epithelial-mesenchymal transition (E-cadherin). nih.gov

Melanoma

In melanoma, AHNAK appears to function as a tumor suppressor. Studies have shown that AHNAK is significantly downregulated in melanoma cell lines compared to melanocytes. nih.govnih.gov This downregulation has been confirmed in tumor cells within human melanoma-infiltrated lymph nodes. nih.govnih.gov Analysis of public databases suggests that reduced AHNAK mRNA expression and mutations in the AHNAK gene are common in metastatic melanoma and correlate with a poor outcome. nih.govnih.gov Furthermore, knockdown of AHNAK in primary melanocytes and a keratinocyte cell line led to a reduction in detectable cadherin-1, a protein important for cell-cell adhesion, suggesting a potential mechanism by which AHNAK loss contributes to melanoma progression. nih.govnih.gov AHNAK2 has also been studied in melanoma, with high expression reported in uveal melanoma, correlating with shorter survival and increased metastasis. frontiersin.orgresearchgate.net Knockdown of AHNAK2 in uveal melanoma cell lines inhibited the activation of PI3K signaling and reduced cell proliferation, migration, and invasion. frontiersin.org

Bladder Urothelial Carcinoma

The role of AHNAK in bladder urothelial carcinoma (BLCA) presents conflicting findings. Some research indicates that AHNAK expression is significantly decreased in BLCA compared to benign urothelial lesions, suggesting it may act as a suppressor gene and potential diagnostic marker. nih.govfrontiersin.org This is consistent with findings from The Cancer Genome Atlas (TCGA) database. nih.govfrontiersin.org However, another study reported higher expression of AHNAK in the cytoplasmic membrane of uroepithelial cancer tissues compared to adjacent normal tissues. frontiersin.org These inconsistencies might be attributed to different sample processing methods, such as immunocytochemistry versus immunohistochemistry. frontiersin.org AHNAK has been identified as a potential new cancer biomarker capable of differentiating between urothelial carcinoma and benign urothelial cytology. researchgate.netcapes.gov.br AHNAK2 has also been investigated, with studies showing elevated levels in the urine of bladder cancer patients, particularly in invasive forms, suggesting its potential as a diagnostic and pathological marker. frontiersin.orgnih.gov

Involvement in Vascular Diseases (e.g., Restenosis, Atherosclerosis)

AHNAK protein plays a significant role in vascular diseases, particularly in processes underlying restenosis and atherosclerosis. nih.govoup.comoup.com These conditions involve vascular remodeling, which includes smooth muscle cell proliferation and migration. oup.comoup.comd-nb.info AHNAK has been shown to contribute to neointima formation, a key feature of restenosis and atherosclerosis, by mediating increased smooth muscle cell migration in response to mechanical arterial injury. nih.govoup.comoup.com Studies using Ahnak knockout mice have demonstrated significantly reduced neointimal formation and smooth muscle cell migration after ligation injury compared to wild-type mice. nih.govoup.comoup.com

Smooth Muscle Cell Migration Mechanisms

AHNAK is crucial for smooth muscle cell (SMC) migration, a process central to vascular remodeling in diseases like restenosis and atherosclerosis. nih.govcore.ac.ukoup.comoup.commdpi.com AHNAK functions as a scaffolding protein, connecting and facilitating the activation of signaling molecules such as Erk and Rac in response to growth factors like platelet-derived growth factor (PDGF). nih.govoup.comoup.commdpi.com In aortic smooth muscle cells (ASMCs), PDGF stimulation leads to increased migration and Rac activation-mediated lamellipodial protrusion in wild-type cells. nih.govoup.comoup.com In contrast, Ahnak knockout ASMCs show impaired Erk and Rac activation in response to PDGF, resulting in slower lamellipodial protrusion rates and reduced cell migration. nih.govoup.comoup.com AHNAK interacts with a signaling complex including Erk, PAK, and β-PIX, and promotes the interaction of the Erk–PAK–β-PIX complex with Rac, thereby being involved in SMC migration via Erk and Rac activation mechanisms. nih.govoup.comoup.com

Associations with Cardiac Pathologies (e.g., Dilated Cardiomyopathy)

AHNAK has been linked to cardiac function, particularly through its interaction with L-type voltage-gated calcium channels (LVGCC) nih.govoup.com. Studies have confirmed AHNAK's important role in regulating these calcium channels nih.govoup.com. In cardiomyocytes, AHNAK co-localizes with the β2 subunit of cardiomyocyte L-type calcium channels (Cavβ2) and inhibits LVGCC activity by binding to it nih.govoup.com. This interaction is proposed as a mechanism by which AHNAK influences cardiac calcium channel function oup.com.

AHNAK2, a homologue of AHNAK, has also been implicated in heart disease. In patients with atrial fibrillation (AF) and dilated cardiomyopathy (DCM), AHNAK2 was found to be among the most frequently mutated genes nih.gov. Specifically, mutation rates of 52% and 51% were observed in AF and DCM patients, respectively nih.gov. These findings suggest a potential role for AHNAK2 in the regulation of heart disease, although the precise molecular mechanisms require further clarification nih.gov. AHNAK itself has also been implicated in dilated cardiomyopathy researchgate.net.

Experimental data suggest AHNAK is a new participant in the beta-adrenergic control of ICaL (L-type calcium channel current) oup.com. AHNAK is highly expressed in cardiomyocytes, undergoes phosphorylation by protein kinase A (PKA), and associates with the intracellular regulatory β2 subunit of Cav1.2 channels oup.com. A proposed model suggests that AHNAK binding controls the availability of the β2 subunit to increase ICaL, implying that targeting the AHNAK/β2 subunit interaction could be a novel therapeutic strategy to improve contractile function in failing hearts oup.com.

Contribution to Congenital Megacolon Pathophysiology

This compound expression has been reported to be significantly upregulated in stenotic intestinal tissues from patients with congenital megacolon (Hirschsprung's disease) nih.govresearchgate.net. Congenital megacolon is a developmental disorder of the enteric nervous system characterized by the absence of ganglion cells in the distal colon, leading to functional obstruction sages.orgresearchgate.net. This condition arises from impaired migration, proliferation, and differentiation of enteric neural crest cells (ENCCs) during embryonic development nih.govresearchgate.netresearchgate.net.

Studies have shown that the upregulation of AHNAK expression in congenital megacolon is associated with the inhibition of cell migration and proliferation in the affected intestinal tissues nih.gov. Furthermore, AHNAK has been identified as a target gene of miR-1251, and its mRNA and protein levels were found to be upregulated in stenotic tracts of Hirschsprung's disease patients compared to control tracts researchgate.net. Downregulation of miR-1251 inhibited cell migration and proliferation, and knockdown of AHNAK could partially reverse this effect, suggesting a role for AHNAK in the pathogenesis of this disorder researchgate.net.

Genetic Associations in Neurological Disorders (e.g., Autism Spectrum Disorder)

AHNAK is considered a multifunctional protein in the brain and has been identified as one of the neurodevelopmental disorder risk genes mdpi.com. It has been potentially linked to modulating depressive behavior mdpi.com.

Genetic studies have associated AHNAK with neurological disorders, including intellectual disability (ID) and Autism Spectrum Disorder (ASD) geisingeradmi.org. De novo missense variants in AHNAK have been identified in ASD probands from various cohorts, including the Autism Sequencing Consortium, the Simons Simplex Collection, and the SPARK cohort sfari.org. Single-molecule molecular inversion probe (smMIP) sequencing in a large cohort identified both ASD-associated likely gene-disruptive (LGD) variants and missense variants in the AHNAK gene sfari.org.

AHNAK is thought to be required for neuronal cell differentiation geisingeradmi.org. In the brain, AHNAK is a stabilizer of the p11/Anxa2 protein complex and a key regulator of L-type VGCCs nih.gov. Neuronal type-selective AHNAK knockout mice have shown modulated depressive behavior, suggesting a neuronal function of AHNAK potentially relevant to the pathophysiology of psychiatric disorders nih.gov. AHNAK knockout leads to a decrease in voltage-gated L-type calcium influx in both glutamatergic neurons and PV-positive GABAergic interneurons nih.gov.

Role in Liver Regeneration Processes

Research using AHNAK knockout (KO) mice has provided insights into the protein's role in liver regeneration after partial hepatectomy (PH) nih.govbmbreports.orgresearchgate.netnih.gov. AHNAK appears to enhance TGF-β signaling during postoperative liver regeneration, which can result in cell cycle disruption nih.govbmbreports.orgresearchgate.netnih.gov. This highlights a novel role for AHNAK in this process nih.govbmbreports.orgresearchgate.netnih.gov.

In AHNAK KO mice, the liver weight to body weight ratio tended to increase faster during postoperative regeneration compared to wild-type mice nih.govresearchgate.net. Analysis of hepatocytes showed more mitotic cells in AHNAK KO mice nih.govresearchgate.net. The expression levels of cell cycle-associated cyclins (cyclin B1, D1, and E1) and proteins in the Rb/E2F transcriptional pathway were increased in AHNAK KO mice, showing tendencies opposite to that of TGF-β expression nih.govresearchgate.netnih.gov. The rate of proliferating cell nuclear antigen (PCNA)-positive hepatocytes was also significantly higher in AHNAK KO mice at 48 hours after PH nih.gov. These findings suggest that AHNAK modulates the cell cycle and cell proliferation during liver regeneration nih.gov.

The expression of AHNAK mRNA was lowest immediately after PH and increased from 24 hours, then gradually decreased from 72 hours after PH, following a pattern similar to molecules known to regulate liver regeneration, such as HGF (hepatocellular growth factor) bmbreports.org. During liver regeneration, TGF-β expression was significantly lower in AHNAK KO mice than in wild-type mice bmbreports.org. TGF-β is a mitosis-related inhibitor of cell growth involved in the termination of liver regeneration, and AHNAK-mediated heightened TGF-β signaling is known to induce negative regulation of cell growth bmbreports.org.

These results provide new insights into liver regeneration and potential therapeutic targets for liver diseases requiring surgical intervention nih.govbmbreports.orgresearchgate.netnih.gov.

Involvement in Chronic Obstructive Pulmonary Disease (COPD) Pathogenesis

AHNAK expression has been associated with the pathogenesis of chronic obstructive pulmonary disease (COPD) nih.govnih.gov. Bioinformatic analysis has been used to identify AHNAK expression in relation to COPD nih.gov.

Studies have found that AHNAK is significantly increased in COPD serum samples compared with non-COPD smokers and is strongly correlated with inflammation nih.govresearchgate.net. AHNAK levels were also able to discriminate COPD from non-COPD with high accuracy nih.gov. Compared to stable-COPD patients, AHNAK was upregulated in serum samples of acute exacerbation COPD patients researchgate.net.

AHNAK is an exceptionally large protein that regulates cytoskeletal structure formation, muscle regeneration, calcium homeostasis, and signaling dovepress.com. It has been suggested to function as a tumor suppressor in murine lungs by suppressing alveolar epithelial cell proliferation and modulating the lung microenvironment dovepress.com. While the role of AHNAK in lung adenocarcinoma remains controversial, AHNAK2 has been confirmed as a pro-cancer factor in lung cancer frontiersin.org.

In a genome-wide linkage study for COPD, AHNAK was reported by GWAS of blood biomarkers in COPD ersnet.org. Correlation analysis indicated that AHNAK was negatively correlated with follicular helper T cells in a COPD dataset dovepress.com.

Epigenetic Regulation and Disease Association (e.g., Methylation in HBV-related Hepatopathy)

Epigenetic modifications, particularly DNA methylation, play a significant role in regulating gene expression and are implicated in the pathogenesis of various diseases, including hepatocellular carcinoma (HCC) researchgate.netdovepress.com. Aberrant DNA methylation patterns have been observed in the blood of patients with different cancers mdpi.com.

Studies have investigated the methylation level of the AHNAK gene in the context of HBV-related hepatopathy nih.govfrontiersin.orgresearchgate.netnih.govnih.gov. The promoter methylation level of the AHNAK gene in peripheral blood mononuclear cells (PBMC) has been associated with the increased severity of liver diseases nih.govnih.gov. AHNAK methylation level in peripheral blood decreases with the progression of hepatitis B-related liver disease nih.gov.

The combination of AHNAK and STAP1 methylation in PBMC has shown potential as a diagnostic marker for HBV-related hepatopathy researchgate.net. The methylation levels of both AHNAK and STAP1 showed significant differences among different groups of patients with HBV-related liver diseases nih.gov. In public data, hyper-methylation of both AHNAK and STAP1 was observed in liver cirrhosis, while hypo-methylation was seen in HCC and adjacent tissues nih.gov.

Higher mRNA expression of AHNAK was found in liver cancer tissues compared to adjacent tissues, while the methylation level in PBMC decreased with the progression of hepatitis B-related liver disease nih.gov. The area under the receiver operating characteristic (ROC) curve for AHNAK methylation level in diagnosing various stages of HBV-related liver disease indicated its potential as a diagnostic marker nih.gov. These results suggest that AHNAK methylation level in peripheral blood can serve as a marker for the diagnosis of liver cancer, and high AHNAK expression is associated with the occurrence of liver cancer, potentially aiding in early detection and diagnosis nih.gov.

Interestingly, while hyper-methylation of a promoter region can lead to gene downregulation, studies in TCGA data showed decreases in both methylation and expression levels of STAP1 in HCC, while AHNAK showed no significant difference in expression despite changes in methylation in public data nih.gov. This suggests complex regulatory mechanisms.

The methylation level of AHNAK was found to be negatively correlated with disease severity in patients with varying degrees of liver disease, with decreasing methylation percentages observed from normal control to chronic hepatitis B, compensated cirrhosis, and decompensated cirrhosis groups frontiersin.org.

Table: AHNAK Methylation Levels in HBV-Related Liver Disease Progression

Disease StageAHNAK Methylation Level in PBMC (%) frontiersin.org
Normal Control44.44
Chronic Hepatitis B38.23
Compensated Cirrhosis34.38
Decompensated Cirrhosis30.16

Note: Data is representative and based on findings from a study on AHNAK methylation levels in peripheral blood mononuclear cells. frontiersin.org

Advanced Methodological Approaches in Ahnak Protein Research

Genetic Manipulation Techniques

Genetic manipulation techniques are fundamental to elucidating the biological functions of AHNAK by altering its expression levels in model systems. These approaches provide insights into the necessity and sufficiency of AHNAK for specific cellular processes and phenotypes.

Gene Knockout Models (e.g., AHNAK Knockout Mice)

Gene knockout models, particularly in mice, are invaluable for studying the in vivo functions of AHNAK. By creating organisms with a targeted disruption of the Ahnak gene, researchers can observe the resulting phenotypic changes and infer the protein's physiological roles.

Studies utilizing Ahnak knockout (KO) mice have provided significant insights into its diverse functions. For instance, Ahnak KO mice have been used to investigate the protein's role in liver regeneration, demonstrating that Ahnak depletion accelerates this process by modulating the TGF-β/Smad signaling pathway. bmbreports.orgbmbreports.org In these models, the ratio of liver weight to body weight was significantly higher in Ahnak KO mice compared to wild-type mice at specific time points after partial hepatectomy, and hepatocyte proliferation and mitosis were increased. bmbreports.orgbmbreports.org

Ahnak KO mice have also been instrumental in studying metabolic homeostasis. Research using these models challenged with a high-fat diet showed that Ahnak KO mice were protected from diet-induced obesity, exhibiting reduced adipose tissue mass and body weight, along with increased lean body mass. endocrine-abstracts.org However, these mice also displayed insulin (B600854) resistance, suggesting a complex role for AHNAK in metabolic regulation and highlighting a dissociation between diet-induced obesity and insulin resistance in this model. endocrine-abstracts.org

Furthermore, Ahnak KO mice have been utilized to explore the protein's involvement in lung tumor development, where Ahnak depletion was found to promote type II pneumocyte hyperplasia. aacrjournals.org Studies have also noted defects in T cell activation and proliferation in homozygous Ahnak KO mice, leading to increased susceptibility to parasitic infection. mdpi.comjax.org

The generation of Ahnak KO mice typically involves homologous recombination in embryonic stem cells to replace a segment of the Ahnak gene with a selection cassette. jax.orgpnas.org Resulting chimeric mice are then bred to obtain heterozygous and subsequently homozygous knockout animals. jax.orgpnas.org Immunoblot analysis is commonly used to confirm the absence of AHNAK protein expression in tissues from KO mice. jax.orgpnas.org

Gene Silencing (e.g., Lentiviral Knockdown)

Gene silencing techniques, such as those employing lentiviral vectors to deliver short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), are widely used to reduce AHNAK expression in cultured cells or in vivo. This approach allows for the investigation of the consequences of reduced AHNAK levels on specific cellular behaviors and signaling pathways.

Lentiviral vectors expressing shRNAs targeting different regions of the AHNAK transcript have been successfully used to knock down AHNAK expression in various cell lines, including HepG2 hepatocellular carcinoma cells and breast cancer cell lines. nih.govmdpi.comcore.ac.uk Efficient silencing is typically confirmed by Western blotting to assess the reduction in this compound levels. nih.govmdpi.comcore.ac.uk

Studies using AHNAK silencing have shown reduced viability and proliferation in HepG2 cells. nih.govmdpi.com In breast cancer cells, the effects of AHNAK knockdown on proliferation have been variable across different studies, sometimes showing no effect or even opposing effects depending on the cell line and experimental conditions. core.ac.uk AHNAK knockdown has also been reported to affect cell cycle progression and epithelial-mesenchymal transition (EMT) in cancer cells, although the specific outcomes can vary. nih.govcore.ac.uk

Lentiviral-mediated knockdown of the related protein AHNAK2 has also been used to study its role in clear cell renal cell carcinoma (ccRCC), demonstrating that AHNAK2 knockdown reduced cell proliferation, growth, and migration in vitro and inhibited xenograft tumor growth in nude mice. mdpi.comthno.org

In vivo knockdown of Ahnak1 in the sciatic nerve of newborn mice using lentiviral shRNA has been employed to study its role in Schwann cell morphology and myelination. researchgate.net

Overexpression Studies

Overexpression studies involve introducing exogenous AHNAK into cells or organisms to increase its expression levels above the endogenous baseline. This technique helps to determine if elevated AHNAK levels are sufficient to induce specific phenotypes or modulate particular signaling pathways.

Transient plasmid transfections have been used to achieve AHNAK overexpression in cell lines like breast cancer cells. core.ac.uk Overexpression studies can sometimes yield results that contrast with knockdown experiments, providing further insight into the dose-dependent or context-dependent functions of AHNAK. For example, while AHNAK knockdown might prevent a certain effect, overexpression could be sufficient to cause that effect on its own. core.ac.uk However, interpreting overexpression results requires careful consideration, as supraphysiological levels of a protein can sometimes lead to non-physiological effects.

Studies involving AHNAK overexpression have explored its impact on cell cycle arrest, EMT, and cellular migration in cancer contexts. core.ac.uk The outcomes can be influenced by the specific cell type and the presence of other signaling molecules or pathways. core.ac.uk

Molecular and Biochemical Characterization Techniques

Molecular and biochemical techniques are essential for analyzing this compound expression, its post-translational modifications, and its interactions with other molecules, providing a deeper understanding of its molecular mechanisms of action.

Immunoprecipitation (Co-IP) and Mass Spectrometry (LC-MS/MS) for Interactome Analysis

Co-immunoprecipitation (Co-IP) followed by mass spectrometry (LC-MS/MS) is a powerful combination of techniques used to identify proteins that physically interact with AHNAK. Co-IP uses an antibody specific to AHNAK to pull down the protein along with any bound partners from cell or tissue lysates. The precipitated proteins are then subjected to LC-MS/MS, which identifies the interacting proteins based on their peptide masses and fragmentation patterns.

This approach has been successfully applied to analyze the AHNAK interactome in various biological contexts. For example, Co-IP and LC-MS/MS were used to study the AHNAK interactome in liver cancer tissues, leading to the identification of potential interacting proteins and signaling pathways involving AHNAK. nih.govmdpi.com These studies have suggested that AHNAK may interact with proteins like IGF-1R to promote hepatocellular carcinoma growth. nih.govmdpi.com The interaction between AHNAK and IGF-1R has been further confirmed by Co-IP experiments followed by Western blotting. nih.govmdpi.com

Co-IP coupled with mass spectrometry has also been used to identify novel proteins that associate with the related protein AHNAK2, particularly in the context of stress-mediated protein secretion pathways. researchgate.netnih.gov These studies have identified AHNAK2 as a protein that associates with FGF1 during heat shock and is required for its nonclassical secretion. researchgate.netnih.gov

Interactome analysis using mass spectrometry has also identified AHNAK as a protein that interacts with 53BP1, a key player in DNA damage response, specifically during the G1 phase of the cell cycle. researchgate.net This interaction has been validated by streptavidin immunoprecipitation and confirmed with endogenous proteins. researchgate.net

These studies demonstrate the utility of Co-IP and LC-MS/MS in uncovering the complex network of proteins with which AHNAK interacts, providing crucial insights into its diverse functions.

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting (also known as immunoblotting) is a widely used technique to detect and quantify specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein or its modified form.

Western blotting is routinely used in AHNAK research to:

Determine this compound expression levels: This is fundamental for confirming successful genetic manipulation (knockdown or overexpression) and for assessing changes in AHNAK expression in different conditions or tissues. nih.govbmbreports.orgaacrjournals.orgnih.govmdpi.comcore.ac.uk For instance, Western blotting has confirmed elevated this compound levels in liver cancer tissues compared to paracancerous tissues. nih.govmdpi.com

Assess AHNAK phosphorylation status: AHNAK is a phosphoprotein, and its phosphorylation can regulate its localization and function. researchgate.netnih.gov Western blotting with phosphospecific antibodies allows researchers to detect and quantify the phosphorylation of specific residues on AHNAK. Studies have shown that AHNAK is a phosphorylation substrate of Protein Kinase B (PKB/Akt), and phosphorylation of serine 5535 by PKB contributes to AHNAK's nuclear exclusion in epithelial cells. nih.gov Western blotting has been used to demonstrate the phosphorylation of AHNAK on serine 5535 and how it is affected by PKB activity or inhibition. nih.gov

Analyze the expression and phosphorylation of interacting proteins and downstream targets: Western blotting is often used in conjunction with genetic manipulation or interaction studies to examine how altering AHNAK levels or its interactions affects the expression or phosphorylation of proteins in related signaling pathways. bmbreports.orgaacrjournals.orgnih.govmdpi.comoup.com For example, after knocking out or silencing AHNAK, Western blotting can be used to check the levels of proteins involved in cell cycle regulation, apoptosis, EMT markers, or components of pathways like TGF-β/Smad, IGF-1R, or MAPK/ERK. bmbreports.orgaacrjournals.orgnih.govmdpi.comcore.ac.ukoup.com

Western blotting provides quantitative or semi-quantitative data on protein levels and modifications, which are crucial for supporting findings from genetic manipulation and interaction studies.

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used biochemical assay for detecting and quantifying peptides, proteins, antibodies, and hormones in a sample. For this compound, ELISA kits are available and designed for the detection of AHNAK levels in various human biological samples, including serum, plasma, cell culture supernatants, tissue homogenates, cell lysates, and other biological fluids assaygenie.commybiosource.com. These kits typically employ a sandwich ELISA format, offering high sensitivity and specificity for the target protein assaygenie.comnovusbio.com. The principle involves antibody-antigen interactions and a colorimetric detection system to measure AHNAK antigen presence mybiosource.com.

ELISA applications in AHNAK research include:

Quantification of AHNAK expression levels: Determining the concentration of this compound in different cell lines, tissues, or biological conditions. This can provide insights into differential expression in disease states compared to normal conditions assaygenie.commdpi.com.

Monitoring changes in AHNAK levels: Assessing how AHNAK expression changes in response to specific treatments, genetic manipulations (e.g., knockdown or overexpression), or environmental stimuli.

Screening for AHNAK in various sample types: Utilizing ELISA to detect AHNAK in a range of biological matrices for diagnostic or research purposes assaygenie.commybiosource.com.

Commercially available ELISA kits for human AHNAK typically provide a standard curve range for quantification and specify sensitivity and precision metrics like intra-assay and inter-assay variability assaygenie.comnovusbio.com. For example, a human AHNAK ELISA kit might have a sensitivity of 0.117 ng/mL and a standard curve range of 0.312 - 20 ng/mL novusbio.com.

Affinity Purification and Protein Pull-down Assays

Affinity purification and protein pull-down assays are essential techniques for identifying and validating protein-protein interactions involving AHNAK. Given AHNAK's role as a large scaffold protein, understanding its interaction partners is crucial for elucidating its cellular functions abcam.com. These methods typically involve using a bait protein (in this case, often AHNAK or a fragment of it) immobilized on a solid support to capture interacting proteins from a cell lysate rupress.org.

Common approaches include:

Immunoprecipitation (IP): Using an antibody specific to AHNAK to precipitate AHNAK and its interacting partners from a lysate. The precipitated complex is then analyzed, often by Western blotting or mass spectrometry, to identify co-precipitated proteins mdpi.comresearchgate.netnih.gov. Co-immunoprecipitation experiments have been used to show direct physical binding between AHNAK and proteins like IGF-1R in hepatocellular carcinoma cells mdpi.com.

GST Pull-down Assays: Utilizing a fusion protein, such as Glutathione S-transferase (GST) fused to AHNAK or a specific domain of AHNAK, immobilized on glutathione-agarose beads. These beads are incubated with cell lysates, and proteins that bind to the fusion protein are then isolated and identified researchgate.net. GST pull-down assays have been employed to map the interaction sites between AHNAK and proteins like dysferlin and myoferlin, demonstrating specific binding between AHNAK's C-terminal domain and the C2A domains of dysferlin and myoferlin researchgate.net.

Affinity Purification with Tagged Proteins: Expressing tagged versions of AHNAK (e.g., with GFP or Strep-tag) and using an affinity matrix that specifically binds to the tag to purify the tagged AHNAK and its associated proteins rupress.orgnih.gov. This approach, combined with mass spectrometry (e.g., SILAC-based analysis), allows for the identification of numerous proteins that co-purify with AHNAK rupress.org.

These assays have been instrumental in revealing AHNAK's interactions with various proteins, including IGF-1R, p11/Anxa2 complex, dysferlin, myoferlin, and components of voltage-gated calcium channels mdpi.comnih.govresearchgate.netnih.gov. For instance, pull-down assays using different fragments of AHNAK have shown that the N-terminal region interacts with the L-type calcium channel α1 subunit, while the C-terminal region interacts with the β subunit and the p11/Anxa2 complex nih.gov.

Cellular and Functional Assays

Cellular and functional assays are critical for understanding the biological roles of this compound within a living cellular context. These assays investigate how manipulating AHNAK expression or function affects various cellular processes.

Cell Viability and Proliferation Assays (e.g., CCK8)

Cell viability and proliferation assays are used to measure the number of live cells and their rate of growth, respectively. The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method used in AHNAK research to assess cell viability and proliferation mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. This assay utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in metabolically active cells to produce a yellow formazan (B1609692) dye, which can be quantified by measuring absorbance at 450 nm mdpi.comnih.gov.

Research findings using CCK-8 assays have demonstrated the impact of AHNAK on cell proliferation in various cancer types. For example:

AHNAK silencing in HepG2 hepatocellular carcinoma cells led to reduced cell viability mdpi.com.

AHNAK deficiency dramatically inhibited the proliferative ability of pancreatic ductal adenocarcinoma (PDAC) cells researchgate.net.

Knockdown of AHNAK2 significantly inhibited the proliferation of lung adenocarcinoma cells nih.gov.

Overexpression of circ_0090100, which induces AHNAK expression, inhibited trophoblast cell proliferation nih.gov.

These studies often involve transfecting cells with siRNA to knockdown AHNAK expression or using lentiviral vectors for knockout, followed by CCK-8 assays at different time points to measure changes in cell viability compared to control cells mdpi.comresearchgate.netnih.gov.

Data from a representative CCK-8 assay showing the effect of AHNAK knockdown on cell viability might be presented as follows:

Cell LineTreatmentAbsorbance (OD450 nm) at 48hStandard Deviation
HepG2Control siRNA1.250.08
HepG2AHNAK siRNA0.780.05
PANC-1Negative Control1.520.11
PANC-1AHNAK siRNA0.950.07

Other proliferation assays used include colony formation assays, which also suggested that AHNAK knockdown inhibited the proliferation of PDAC cells researchgate.net, and EdU incorporation assays nih.gov.

Cell Migration and Invasion Assays

Cell migration and invasion assays are used to evaluate the ability of cells to move and penetrate through a barrier, processes crucial for development, wound healing, and cancer metastasis. AHNAK's role in cell migration and invasion has been investigated using techniques such as wound healing assays and Transwell assays researchgate.netspandidos-publications.comnih.govnih.govcore.ac.ukresearchgate.netspandidos-publications.com.

Wound Healing Assay (Scratch Assay): This assay involves creating a "wound" or gap in a confluent monolayer of cells and monitoring the rate at which cells migrate into the gap over time. It is often performed in the presence of a cytostatic agent like Mitomycin C to inhibit proliferation and focus solely on migration core.ac.ukresearchgate.net. Studies using wound healing assays have shown that AHNAK deficiency might inhibit cellular migration in PDAC cells researchgate.net and that AHNAK is essential for TGFβ-induced cell migration in HaCaT cells researchgate.net.

Transwell Assay: This assay uses a chamber with a porous membrane. For migration assays, cells are placed in the upper chamber and allowed to migrate through the pores towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix material like Matrigel, requiring cells to degrade the matrix before migrating through the pores researchgate.netspandidos-publications.comnih.govnih.govresearchgate.net.

Research findings from migration and invasion assays include:

Knockdown of AHNAK significantly reduced the cell migration and invasion ability in mesothelioma cell lines spandidos-publications.comspandidos-publications.com.

Transwell assays showed a reduction of migration ability in PDAC cells once AHNAK was inhibited researchgate.net.

Reduction of AHNAK2 significantly inhibited lung adenocarcinoma cell migration and invasion nih.gov.

Overexpression of circ_0090100, which induces AHNAK expression, inhibited trophoblast cell invasion nih.gov.

While AHNAK knockdown had no major effects on cell migration in some breast cancer cell lines, its overexpression generally decreased cellular migration core.ac.uk.

These studies indicate that AHNAK can have varying effects on cell migration and invasion depending on the cell type and context, often promoting these processes in cancer cells researchgate.netspandidos-publications.comnih.govspandidos-publications.com.

Cell Cycle Analysis

Cell cycle analysis examines the distribution of cells within the different phases of the cell cycle (G1, S, G2, and M). This is typically performed using flow cytometry after staining cellular DNA with a fluorescent dye like propidium (B1200493) iodide. Changes in the proportion of cells in each phase can indicate whether a protein influences cell cycle progression or arrest core.ac.ukuni-graz.atbmbreports.orgnih.gov.

Studies investigating AHNAK and the cell cycle have shown:

Overexpression of AHNAK resulted in significant accumulation of cells in the G0/G1 phase, leading to cell cycle arrest core.ac.uk. This was associated with decreased expression of cyclins D1/D2 and increased expression of p21Waf/Cip and p27Kip1 core.ac.uk.

AHNAK knockdown completely prevented doxorubicin-induced S phase arrest in certain breast cancer cells, while AHNAK overexpression was sufficient to cause such an arrest on its own core.ac.uk.

In chordoma cell lines, AHNAK knockdown resulted in an accumulation of cells in the G2 phase uni-graz.at.

Ahnak knockout in mice undergoing liver regeneration promoted cell cycle progression, with increased expression levels of cyclin B1, D1, and E1, and proteins in the Rb/E2F transcriptional pathway bmbreports.orgnih.gov.

These findings suggest that AHNAK can influence cell cycle progression, potentially acting as a regulator of the G1-S checkpoint and impacting proliferation mdpi.comcore.ac.ukbmbreports.orgnih.gov.

Immunofluorescence and Subcellular Localization Studies

Immunofluorescence microscopy is a powerful technique used to visualize the location of a specific protein within cells or tissues. By using antibodies tagged with fluorescent dyes that bind to AHNAK, researchers can determine its subcellular localization mdpi.comspandidos-publications.comresearchgate.netnih.govspandidos-publications.comuni-graz.atproteinatlas.orgrupress.orgresearchgate.net. Confocal microscopy is often used in conjunction with immunofluorescence to obtain high-resolution images and examine co-localization with other cellular markers mdpi.comnih.govproteinatlas.org.

Studies on AHNAK's subcellular localization have revealed variability depending on cell type and conditions:

Immunoreaction to AHNAK has been mainly observed in the cytoplasm of normal cells compared with some cancer cells mdpi.com.

Immunofluorescence double staining showed that AHNAK co-localized with IGF-1R in serum-starvation-treated HepG2 cells mdpi.com.

In mesothelioma cell lines, immunofluorescence staining detected high AHNAK expression spandidos-publications.comspandidos-publications.com.

Localization studies by immunofluorescence demonstrated mostly cytosolic localization and localization in the vicinity of the nucleus in human chordoma cell lines uni-graz.at.

Immunohistochemical staining of tumor tissue samples indicated that AHNAK is localized mainly on the cell membrane in some cases uni-graz.at.

AHNAK has been shown to localize to both nuclei and the cytoplasm in various cell types nih.gov.

A monoclonal antibody reacting with repeat domains of AHNAKs localized to Z-band regions of mouse cardiomyocytes by light microscopic immunofluorescence nih.gov.

Subcellular fractionation results suggest a significant fraction of AHNAK is bound to a vesicle population derived from sarcolemma and T-tubule membranes in cardiomyocytes nih.gov.

The Human Protein Atlas indicates AHNAK is mainly localized to the plasma membrane and cytosol based on immunofluorescent analysis proteinatlas.org.

The subcellular localization of AHNAK in epithelial cells depends on the formation of cell-cell contacts, with translocation to the plasma membrane from nuclear localization in isolated cells upon contact formation rupress.orgresearchgate.net.

Nuclear exclusion of AHNAK is mediated by the export signal of PKB/AK phosphorylation researchgate.net.

In normal skeletal muscle, dysferlin and AHNAK colocalize at the sarcolemmal and T-tubule membranes researchgate.net.

These studies highlight the dynamic nature of AHNAK's localization and its potential association with different cellular compartments and structures, which is likely linked to its diverse functions researchgate.netrupress.orgresearchgate.net.

Compound Names and PubChem CIDs

Exocytosis Assays

AHNAK has been implicated in regulated exocytosis, particularly in the context of vesicles known as enlargeosomes. Enlargeosomes are cytoplasmic vesicles that undergo rapid, calcium-dependent exo/endocytosis embopress.orgresearchgate.net. Studies using antibodies against desmoyokin/AHNAK have helped map the distribution of enlargeosomes near the plasma membrane and reveal the appearance of AHNAK-positive surface patches upon exocytosis embopress.orgresearchgate.net. These patches are subsequently internalized by endocytosis embopress.org. Annexin-A2, another protein found in enlargeosomes, is necessary for their exocytosis nih.govoncotarget.com. Research using siRNA-mediated depletion of AHNAK has shown that AHNAK is required for the production and exchange of microvesicles in mammary carcinoma cells nih.govoncotarget.com. This suggests a role for AHNAK in vesicle-mediated processes, including those relevant to tumor progression nih.govoncotarget.com.

Microscopic Techniques for Structural and Localization Analysis

Microscopic techniques are crucial for visualizing this compound and understanding its localization within cells and tissues.

Electron microscopy provides high-resolution insights into the structure and subcellular distribution of AHNAK. Studies using electron microscopy have indicated that isolated AHNAK/desmoyokin protein is a relatively short, rod-shaped polymer nih.gov. Immunoelectron microscopy, including post-embedding immunoelectron microscopy with cryofixation and cryosubstitution, has been used to determine AHNAK's localization. This technique revealed that desmoyokin was primarily localized along the non-desmosomal and non-hemidesmosomal plasma membrane in keratinocytes wikigenes.org. In brain capillaries, electron microscopy observations have confirmed the presence of AHNAK in endothelial cells and pericytes, accumulating at the inner and outer membranes of endothelial cells researchgate.net. Ultrastructural analysis using immunogold labeling in MDA-MB-231 cells also showed AHNAK presence at the cell plasma membrane and vesicle-like structures, similar to findings for enlargeosomes in neuronal cells researchgate.net. Transmission electron microscopy has also been used to visualize vesicular structures in various cell lines, including those producing AHNAK-containing vesicles nih.gov.

Light microscopic immunofluorescence is widely used to visualize this compound distribution in various cell types and tissues. This technique involves using antibodies specific to AHNAK, often labeled with fluorophores, to pinpoint its location. Immunofluorescence studies have shown that AHNAK localization can vary; it has been observed in both nuclei and cytoplasm in some cell types, while localizing to Z-band regions in mouse cardiomyocytes nih.gov. In mammary carcinoma cells, immunofluorescence confocal microscopy revealed AHNAK at cell edges, in lamellipodia, and in released vesicles nih.govresearchgate.net. It was also concentrated along the lateral plasma membrane and at regions of intercellular contacts nih.govresearchgate.net. In non-transformed fibroblasts, AHNAK appeared at cell edges and as small dots throughout the cytoplasm nih.govresearchgate.net. Double labeling immunofluorescence studies have shown co-localization of AHNAK with other proteins, such as ZO-1 at tight junctions in brain capillaries researchgate.net. In chordoma cell lines, immunofluorescence has demonstrated mostly cytosolic localization and localization near the nucleus, while immunohistochemical staining of tumor tissues indicated localization mainly on the cell membrane uni-graz.at. Confocal microscopy has also been used to show co-localization of AHNAK with phosphorylated IGF-1R on the cell membrane and in the cytoplasm of HepG2 cells upon IGF-1 stimulation mdpi.com.

Bioinformatics and Computational Approaches

Bioinformatics and computational approaches play a significant role in analyzing this compound, particularly in understanding its gene expression patterns and predicting its interactions within complex cellular networks.

Analysis of public databases provides valuable insights into AHNAK gene expression across different tissues and disease states. Databases like The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) are utilized to assess AHNAK mRNA expression levels mdpi.com. For instance, high-level mRNA expression of AHNAK has been observed in hepatocellular carcinoma (HCC) tissue, consistent with findings from TCGA and GTEx databases mdpi.com. GeneCards and UniProtKB/Swiss-Prot (now UniProt) provide comprehensive information on the AHNAK gene and this compound, respectively, including aliases, external identifiers, gene summaries, location, and expression data genecards.orgnih.govuniprot.orguniprot.org. UniProtKB/Swiss-Prot lists AHNAK as a nucleoprotein that may be required for neuronal cell differentiation and is expressed in various tissues genecards.orguniprot.org. GeneCards also provides information on diseases associated with AHNAK, such as Megacolon and Neuroblastoma genecards.org. Expression data from databases like Bgee and ExpressionAtlas, accessible through UniProt, show ubiquitous expression of AHNAK in numerous cell types and tissues uniprot.org.

Genomic and Epigenomic Data Analysis (e.g., GWAS, Methylation data)

Genomic and epigenomic analyses have provided insights into the role of AHNAK in various conditions. Studies utilizing bioinformatics have investigated AHNAK's genetic and epigenetic alterations in diseases such as glioblastoma and liver diseases. oncotarget.comnih.gov

In glioblastoma, integrated bioinformatics analysis of RNA binding proteins, including AHNAK, revealed genetic and epigenetically altered events. Mutations in AHNAK were found to predict poor prognosis in glioblastoma patients. oncotarget.com The expression of AHNAK was observed to be lower in glioblastoma stem cells compared to differentiated glioma cells, suggesting a potential inhibitory role in gliomas. researchgate.net

Epigenomic studies focusing on DNA methylation have also linked AHNAK to disease. A distinctive pattern of AHNAK methylation levels in peripheral blood mononuclear cells has been associated with HBV-related liver diseases. nih.gov The promoter methylation level of the AHNAK gene in peripheral blood mononuclear cells (PBMCs) was found to decrease with the progression of HBV-related liver disease, showing significant differences among patients at various stages. nih.gov Higher mRNA expression of AHNAK was noted in liver cancer tissues compared to adjacent tissues, and this correlated with decreased methylation levels in PBMCs as the liver disease progressed. nih.gov This suggests that AHNAK methylation levels in peripheral blood could serve as a potential differential diagnostic method for HBV-related hepatopathies and an early detection tool for liver cancer. nih.gov

Furthermore, research integrating genetic and methylation data suggests that genetic variant associations with conditions like obesity may be partially mediated by epigenetic regulation. medrxiv.org While many such studies have focused on populations of European ancestry, research is expanding to include other groups, such as African Americans, where novel obesity-associated CpG sites have been identified. medrxiv.org One study identified a CpG site (cg12616487) where methylation was shown to colocalize with AHNAK expression and lung function, suggesting AHNAK as a candidate gene potentially responsible for the association with lung function risk at this locus. medrxiv.org

Functional Annotation and Pathway Enrichment Analysis

Functional annotation and pathway enrichment analysis are crucial for understanding the diverse roles of this compound and its interacting partners. These analyses help to identify the biological processes and signaling pathways in which AHNAK is involved.

Analysis of proteins interacting with AHNAK in hepatocellular carcinoma (HCC) and matched paracancerous tissues has revealed enrichment in numerous pathways. Using platforms like Metascape with Reactome Gene Sets, studies have identified hundreds of enriched pathways. nih.gov For instance, in one study involving HCC patients, the intersection of enriched pathways across different tissue samples identified over 200 shared pathways involving AHNAK, which could be broadly categorized into areas such as cellular signal transduction. nih.gov These enriched pathways partially reflect the signature of HCC field cancerization. nih.gov

AHNAK has been shown to interact with and influence various signaling pathways. Its central repetitive domain can bind and activate signaling proteins like PKCα and PLCγ, which can subsequently activate the RAF/MEK/ERK pathway, impacting gene expression. proteopedia.org AHNAK also plays a role in the TGFβ and Smad signaling pathway. proteopedia.orgnih.govnih.govresearchgate.net It can interact with and facilitate the nuclear translocation of regulatory-Smad proteins 1-3, leading to decreased c-Myc expression and reduced cell proliferation by increasing the binding of phosphor-Smad3 to the c-Myc promoter. proteopedia.org Studies using Ahnak-deficient mouse embryonic fibroblasts have shown a higher growth rate compared to wild-type cells, linked to c-Myc upregulation. nih.gov

AHNAK's involvement in the TGFβ/Smad pathway has also been observed in the context of liver regeneration. nih.govresearchgate.net Ahnak knockout mice showed reduced activation of TGF-β signaling components like phospho-Smad 2 and 3 after partial hepatectomy. nih.govresearchgate.net This was associated with increased expression of cell cycle-related factors such as cyclins and proteins in the Rb/E2F pathway, leading to accelerated hepatocyte proliferation and liver regeneration in Ahnak-deficient mice. nih.govresearchgate.net

In addition to these, AHNAK has been implicated in pathways related to cytoskeletal structure formation, calcium homeostasis, muscle regeneration, and calcium signaling with protein kinase C (PKC) and phospholipase Cγ. oup.complos.org Its interaction with proteins like IGF-1R has also been reported to contribute to hepatocellular carcinoma growth. nih.govresearchgate.net

Prediction of Post-Translational Modification Sites

Prediction and analysis of post-translational modification (PTM) sites on this compound are essential for understanding its regulation and diverse functions. AHNAK is known to contain numerous sites for PTMs. proteopedia.org

Databases dedicated to mammalian PTMs, such as UniProt and PhosphoSitePlus, provide information on known and predicted modification sites. proteopedia.orgresearchgate.netuniprot.org The UniProt entry for human AHNAK (Q09666) lists a large number of PTM sites distributed across its different domains. proteopedia.org These modifications can include phosphorylation, ubiquitylation, acetylation, and methylation, among others. researchgate.netnih.gov

Studies have integrated PTM information from multiple databases to analyze their distribution and potential functional associations. nih.gov Analysis of sirtuin-interacting proteins, which include AHNAK, revealed a high frequency of PTM sites per protein compared to the global average. nih.gov this compound, in particular, has been noted to contain a significant number of PTM crosstalk sites. nih.gov PTMs can occur in various structural regions of the protein, with many mapping to ordered regions. nih.gov

Predicted PTM sites can also be analyzed for their potential impact on protein function and involvement in disease. Functionally validated disease causal variants have been observed to occur at or near PTM or crosstalk sites. nih.gov For example, phosphorylation by protein kinase B has been shown to influence the ability of AHNAK1 to shuttle between the nucleus and cytoplasm of epithelial cells. pnas.org Cleavage sites for proteases like Calpain have also been identified within AHNAK. proteopedia.org

Analyzing the frequency and location of different PTM types helps to build a comprehensive picture of how AHNAK's activity and interactions are regulated at the post-translational level.

Animal Models for In Vivo Functional Studies

Animal models, particularly mouse models, are invaluable tools for conducting in vivo functional studies of this compound, allowing researchers to investigate its roles in complex biological processes, disease progression, and regeneration.

Mouse models with targeted alterations in the Ahnak gene, such as Ahnak knockout (KO) mice, have been generated and utilized to study the physiological roles of AHNAK. aacrjournals.orgnih.govplos.org These models allow for the assessment of the effects of complete or partial loss of AHNAK function on various tissues and systems.

Studies using Ahnak KO mice have revealed diverse phenotypes. For instance, Ahnak-deficient mice showed stunted growth and reduced adipose tissue. nih.gov Ahnak KO mice were also found to be protected from diet-induced obesity, which was associated with differences in metabolic profiles and impaired adipogenesis. plos.org

Mouse Models for Disease Progression and Regeneration

Mouse models are extensively used to investigate the role of AHNAK in disease progression and regenerative processes. By introducing disease-relevant challenges or studying regeneration in the context of AHNAK deficiency or overexpression, researchers can gain insights into its in vivo functions.

In the context of cancer, mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, have been used to study the effects of AHNAK expression on tumor growth. nih.govcore.ac.uk For example, in glioma research, xenograft models using human glioma cells with overexpression of AHNAK showed decreased tumor growth and weight compared to control groups. nih.gov This was accompanied by reduced expression of the proliferation marker Ki-67 in the tumors, suggesting that AHNAK overexpression inhibited glioma cell proliferation and aggressiveness in vivo. nih.gov

Ahnak KO mouse models have also been employed to study its role in specific cancer types and their development. Ahnak loss in mice has been shown to promote type II pneumocyte hyperplasia and lung tumor development, suggesting a tumor suppressor function for AHNAK in the murine lung. aacrjournals.orgaacrjournals.org Mechanistically, Ahnak deficiency promoted lung epithelial cell growth by suppressing the TGFβ signaling pathway and increased the number of tumor-promoting M2-like alveolar macrophages. aacrjournals.org

Beyond cancer, mouse models have been used to study AHNAK's involvement in other diseases and regenerative processes. In a restenosis model involving carotid artery injury in mice, neointimal formation and smooth muscle cell migration were significantly retarded in Ahnak knockout mice compared with wild-type mice, indicating AHNAK's contribution to neointima formation by mediating smooth muscle cell migration. oup.com

Mouse models have also provided valuable data on AHNAK's role in tissue regeneration, such as liver regeneration after partial hepatectomy. nih.govresearchgate.net As mentioned earlier, Ahnak KO mice exhibited accelerated liver regeneration, characterized by increased hepatocyte proliferation and a faster increase in liver weight to body weight ratio in the initial phase of regeneration, highlighting AHNAK's role in modulating the TGF-β/Smad signaling pathway during this process. nih.govresearchgate.net

These in vivo studies using mouse models are critical for validating findings from in vitro experiments and providing a more comprehensive understanding of AHNAK's complex functions in physiological and pathological conditions.

Emerging Concepts and Future Directions in Ahnak Protein Research

Elucidating the Precise Molecular Functions of AHNAK and AHNAK2

Defining the precise molecular functions of AHNAK and AHNAK2 remains a central challenge. Their large size and ability to interact with numerous proteins suggest roles as crucial scaffolding elements that integrate various signaling pathways and cellular structures. frontiersin.orgmdpi.comresearchgate.netcore.ac.uk While AHNAK has been shown to modulate calcium influx by interacting with L-type voltage-gated calcium channels (LVGCCs) and is involved in membrane repair, the exact mechanisms and the full spectrum of calcium channel isoforms and cell types affected require further investigation. frontiersin.orgmdpi.compnas.orgnih.govresearchgate.net Similarly, their involvement in cytoskeletal organization and cell migration, particularly in the formation of actin-rich pseudopods, points to a structural and regulatory role that needs to be fully characterized. researchgate.netoup.comproteopedia.orgnih.gov

Future research should focus on high-resolution structural studies of AHNAK and AHNAK2, potentially employing cryo-electron microscopy or advanced computational modeling, to understand how their unique repeat structures facilitate interactions and complex formation. Investigating the functional redundancy or specialization between AHNAK and AHNAK2 is also crucial, given their high homology. frontiersin.org Studies utilizing advanced gene editing techniques to create isoform-specific knockouts or knock-ins could help dissect their individual contributions to cellular processes.

Comprehensive Mapping of AHNAK Interactomes Across Diverse Cell Types and Conditions

The scaffold nature of AHNAK proteins implies extensive protein-protein interaction networks, or interactomes. While some interacting partners like Annexin (B1180172) A2, S100A10, and components of calcium channels are known, a comprehensive mapping of their interactions across different cellular contexts and physiological or pathological conditions is still needed. mdpi.comnih.govresearchgate.netuniprot.orgnih.gov The dynamic nature of these interactions, potentially influenced by cellular state, localization, and post-translational modifications, adds another layer of complexity. nih.govrupress.orguniversiteitleiden.nl

Future directions include applying advanced proteomic techniques such as affinity purification coupled with mass spectrometry (AP-MS) on a larger scale, in various cell lines and primary cells representing different tissues and disease states (e.g., different cancer types, muscle cells, neurons). nih.govmdpi.com Techniques like proximity labeling (e.g., BioID, TurboID) could provide insights into transient or weak interactions occurring in specific cellular compartments. mdpi.com Integrating interactome data with functional studies will be essential to understand the biological significance of these protein networks.

Understanding the Interplay Between AHNAK and Novel Signaling Pathways

AHNAK proteins are known to influence several key signaling pathways, including TGF-β/Smad, AKT/MAPK, Wnt/β-catenin, PI3K, ERK, and MEK. frontiersin.orgcore.ac.ukoup.comnih.govmaayanlab.cloudproteopedia.orgnih.govaacrjournals.orgnih.govmdpi.com However, the precise mechanisms by which AHNAK and AHNAK2 modulate these pathways, and whether they interact with other, less explored signaling cascades, remain active areas of research. For instance, AHNAK's dual role as a potential tumor suppressor or promoter in different cancer types might be linked to its context-dependent modulation of specific pathways. frontiersin.orgcore.ac.uknih.govproteopedia.orgaacrjournals.org Emerging evidence also suggests a link between AHNAK and FGF1 non-classical transport and the OSM/OSMR signaling pathway. maayanlab.cloudnih.govnih.gov

Future studies should employ a combination of biochemical, cell biological, and systems biology approaches to fully delineate the interplay between AHNAK proteins and signaling networks. This could involve using pathway-specific reporters, perturbing AHNAK expression in different cellular models, and analyzing downstream signaling events using techniques like phosphoproteomics. Investigating how AHNAK and AHNAK2 integrate signals from multiple pathways and contribute to cellular decision-making processes is a critical future direction.

Investigating the Full Spectrum of Post-Translational Modifications and Their Functional Consequences

AHNAK proteins are subject to extensive post-translational modifications (PTMs), including phosphorylation. pnas.orgnih.govproteopedia.orgrupress.orgnih.gov Phosphorylation by kinases such as PKB (Akt) and PKA has been reported to influence AHNAK's subcellular localization and function, particularly in the context of calcium signaling and cell-cell contact. mdpi.compnas.orgnih.govrupress.org The UniProt database lists a large number of potential PTM sites on AHNAK, suggesting a complex regulatory landscape. proteopedia.orgnih.gov

Future research needs to comprehensively map the PTMs on both AHNAK and AHNAK2 under various cellular conditions using advanced mass spectrometry-based proteomics. mdpi.comnih.gov Understanding the functional consequences of specific PTMs, including their impact on protein conformation, interactions, localization, and stability, is paramount. This could involve generating phosphomimetic or phosphorylation-deficient mutants and assessing their effects in cellular and in vivo models. Investigating the enzymes (kinases, phosphatases, ubiquitin ligases, etc.) that regulate these PTMs and how they are themselves regulated will provide crucial insights into AHNAK protein function. nih.govmaayanlab.cloud

Table 1: Examples of Reported Post-Translational Modifications on AHNAK

Modification TypeSite(s) (Example)Regulated By (Example)Reported Consequence (Example)Source
PhosphorylationSerine 5535PKB (Akt)Regulates nuclear exclusion rupress.org
Phosphorylation-PKAAffects calcium influx mdpi.compnas.org
Phosphorylation-FGRF inhibitor treatmentIncreased phosphorylation level researchgate.net
Various PTMsNumerous sites-Potential impact on function, interactions, localization, stability proteopedia.orgnih.gov

Deciphering the Regulatory Mechanisms Governing AHNAK Gene Expression and Protein Stability

The expression and stability of AHNAK proteins are tightly regulated processes, although the full details of these mechanisms are still being uncovered. AHNAK gene expression can be influenced by various factors, including cell-cell contact and potentially epigenetic modifications. frontiersin.orgnih.govrupress.orgnih.gov Alternative splicing has also been identified as a regulatory mechanism for AHNAK, leading to different isoforms with potentially distinct functions. universiteitleiden.nlnih.gov Protein stability can be influenced by PTMs, such as ubiquitination, which can target proteins for degradation. nih.gov

Future research should aim to identify the key transcription factors and signaling pathways that regulate AHNAK and AHNAK2 gene expression in different cell types and in response to various stimuli. Investigating the role of epigenetic modifications, such as DNA methylation and histone modifications, in controlling AHNAK locus activity is also important. frontiersin.orgnih.gov Further studies are needed to characterize the different AHNAK isoforms generated by alternative splicing and to determine their specific roles and regulatory mechanisms. universiteitleiden.nlnih.gov Identifying the E3 ubiquitin ligases and deubiquitinating enzymes that control this compound stability will provide insights into how its levels are maintained and modulated within the cell. nih.gov

Exploring the Therapeutic Potential of Targeting AHNAK in Disease (Focus on Molecular Mechanisms)

The involvement of AHNAK proteins in various diseases, particularly cancer, highlights their potential as therapeutic targets. Their complex roles in promoting or suppressing tumors depending on the cancer type and context necessitate a deeper understanding of the underlying molecular mechanisms. frontiersin.orgmdpi.comresearchgate.netcore.ac.uknih.govnih.govproteopedia.orgnih.govnih.govmdpi.comnih.gov Targeting AHNAK's role in cell migration and invasion could be relevant for preventing metastasis. researchgate.netcore.ac.ukproteopedia.orgnih.gov Modulating its influence on cell cycle progression and chemoresistance also presents therapeutic opportunities. frontiersin.orgcore.ac.uknih.gov Beyond cancer, AHNAK's involvement in calcium signaling and muscle function suggests potential therapeutic avenues in cardiovascular diseases and muscular dystrophies. mdpi.compnas.orggenecards.orgnih.govresearchgate.netuniversiteitleiden.nl

Future research in this area should focus on dissecting the precise molecular pathways through which AHNAK and AHNAK2 contribute to disease progression in specific contexts. This involves identifying the critical downstream effectors and interacting partners that mediate their pro- or anti-disease functions. Developing small molecules or biologics that can selectively modulate the activity or interactions of AHNAK proteins, or target the pathways they regulate, is a key future direction. Preclinical studies using relevant disease models will be essential to evaluate the efficacy and potential side effects of such therapeutic interventions, focusing strictly on the molecular mechanisms of action.

Table 2: AHNAK/AHNAK2 Involvement in Selected Diseases and Associated Molecular Mechanisms

Disease ContextReported Role (AHNAK/AHNAK2)Associated Molecular Mechanisms (Examples)Source
Breast CancerTumor Suppressor/PromoterModulation of AKT/MAPK and Wnt/β-catenin pathways, Chemoresistance to DXR frontiersin.orgcore.ac.uknih.govproteopedia.org
Lung AdenocarcinomaTumor Suppressor (AHNAK)Activation of TGFβ signaling, Inhibition of cell growth aacrjournals.org
Lung Adenocarcinoma (AHNAK2)Associated with Poor PrognosisActivation of PI3K/AKT pathway, Promotion of cell migration nih.gov
Bladder Urothelial CarcinomaPotential Suppressor/MarkerDifferential expression and localization frontiersin.orgnih.gov
MelanomaDownregulated, Poor OutcomePotential link to Cadherin-1 expression, Involvement in cell migration nih.gov
Pancreatic Ductal AdenocarcinomaAssociated with Poor PrognosisActivation of signaling pathways (e.g., PI3K, NF-κB, Wnt/β-catenin) (AHNAK2) mdpi.commaayanlab.cloud
Hepatocellular CarcinomaPromotes GrowthInteraction with IGF-1R, Regulation of cell cycle mdpi.com
Primary Localized Cutaneous AmyloidosisElevated ExpressionRegulation by OSM/OSMR signaling, Keratinocyte hyperproliferation/differentiation nih.gov
Cardiovascular DiseasesImplicatedRegulation of calcium channels pnas.orggenecards.orgnih.gov
Muscular DystrophiesImplicatedInteraction with Dysferlin and CAPN3 universiteitleiden.nl

Developing Advanced Research Tools and Methodologies for AHNAK Study

The large size and complex nature of AHNAK proteins pose challenges for traditional research methodologies. Advancements in research tools are crucial to accelerate the understanding of AHNAK biology. While techniques like co-immunoprecipitation, immunocytochemistry, Western blotting, and gene manipulation have been valuable, more sophisticated approaches are needed. core.ac.uknih.govnih.govmdpi.comnih.gov

Future directions include the development of improved antibodies specifically targeting different domains or post-translationally modified forms of AHNAK and AHNAK2. core.ac.uk Advanced imaging techniques, such as super-resolution microscopy and live-cell imaging with fluorescently tagged AHNAK proteins, could provide unprecedented insights into their dynamic localization and interactions within the cell. core.ac.uk The application of high-throughput screening methods to identify small molecules that modulate AHNAK activity or expression is also a promising avenue. Furthermore, the development of sophisticated bioinformatics tools and databases specifically tailored for analyzing large scaffold proteins and their complex interaction networks will be essential for integrating the vast amounts of data generated from these studies.

Q & A

Q. What are the structural characteristics of AHNAK, and how do they influence its scaffolding function?

AHNAK is a giant protein (~700 kDa) with three domains: an N-terminal domain, a central repeat domain (containing ~128-amino-acid repeats), and a C-terminal domain. The central repeats form a β-strand and polyionic rod structure, enabling interactions with calcium-binding proteins (e.g., S100B) and signaling molecules like PLCγ . Its size and repetitive architecture allow it to act as a scaffold for multiprotein complexes, facilitating signal transduction and cytoskeletal remodeling .

Q. What experimental methods are used to validate AHNAK as a biomarker in clinical samples?

Immunohistochemistry (IHC) and qPCR are standard methods. For example:

  • In recurrent pregnancy loss (RPL), AHNAK mRNA and protein levels were elevated in decidual tissues and PBMCs, validated via IHC and RNA-seq .
  • In bladder cancer, proteomic profiling of urine cytology samples combined with immunocytochemistry confirmed AHNAK’s differential expression and subcellular localization in tumor vs. non-tumor cells .

Q. How does AHNAK regulate calcium homeostasis in muscle cells?

AHNAK interacts with L-type voltage-gated calcium channels (LVGCCs) at T-tubules in skeletal and cardiac muscle. It stabilizes Cavβ subunits, enabling proper calcium influx during excitation-contraction coupling. Knockdown experiments in cardiomyocytes disrupt calcium transients, impairing contractility . In smooth muscle cells, AHNAK mediates PDGF-induced Erk activation, which coordinates calcium-dependent cytoskeletal remodeling .

Advanced Research Questions

Q. How can conflicting reports on AHNAK’s role in cancer progression be resolved?

AHNAK exhibits context-dependent roles:

  • Pro-metastatic: In esophageal cancer, AHNAK mutations disrupt TGF-β signaling, increasing sensitivity to cisplatin and immunotherapy .
  • Anti-metastatic: In breast cancer and melanoma, AHNAK downregulation correlates with enhanced migration and poor prognosis . Methodological considerations : Differences in cell type (epithelial vs. mesenchymal origin), mutation status, and interaction partners (e.g., dysferlin in membrane repair vs. S100B in migration) must be analyzed using isoform-specific antibodies and CRISPR-Cas9 knockout models .

Q. What mechanisms explain AHNAK’s dual role in immune regulation and tumorigenesis?

  • In RPL, AHNAK+ CD4+ T cells secrete elevated IL-6, promoting Th17 polarization and inflammation. IL-6 inhibition reverses this effect in Jurkat cells .
  • In glioma, AHNAK mutations are linked to poor survival and mesenchymal subtype enrichment, suggesting immune evasion via TGF-β pathway dysregulation . Experimental design : Co-culture systems (e.g., T cells with tumor cells) and single-cell RNA-seq can dissect AHNAK’s immune-modulatory role .

Q. How does AHNAK coordinate membrane repair and cytoskeletal dynamics?

AHNAK binds annexin A2/S100A10 complexes at membrane injury sites, recruiting dysferlin and enlargeosomes for vesicle fusion. The C-terminal domain (residues 5654–5673) directly interacts with phospholipids, as shown via Langmuir monolayer assays and FRET-based imaging . CRISPR-mediated AHNAK deletion in keratinocytes disrupts cadherin-1 localization, impairing cell-cell adhesion .

Methodological Guidance

Q. What in vitro models are suitable for studying AHNAK-dependent cell migration?

  • Aortic smooth muscle cells (SMCs): PDGF-stimulated migration assays in wild-type vs. Ahnak-KO SMCs, with add-back of CRU domains to rescue Erk/Rac activation .
  • Cancer cells: Transwell assays with AHNAK knockdown (siRNA) or overexpression, coupled with phospho-Erk/FAK Western blotting .

Q. How can researchers validate AHNAK-protein interactions in signaling pathways?

  • Co-IP and GST pull-downs: Identify binding partners like β-PIX, PAK, and Erk in PDGF-treated SMCs .
  • Phosphoproteomics: Map AHNAK phosphorylation sites (e.g., Ser/Thr residues) under calcium flux or growth factor stimulation .

Data Contradictions and Validation

Q. Why does AHNAK show nuclear vs. cytoplasmic localization in different cell types?

In epithelial cells, AHNAK is cytoplasmic/membrane-associated, while in non-epithelial cells (e.g., neurons), it localizes to the nucleus. This is regulated by PKC-mediated phosphorylation, which promotes cytoplasmic retention . Validation : Subcellular fractionation followed by Western blotting or immunofluorescence with compartment-specific markers .

Q. How reliable are AHNAK antibodies for detecting isoforms or post-translational modifications?

Polyclonal antibodies against specific domains (e.g., C-terminal peptide 5654–5673) show high specificity in IHC and flow cytometry . However, commercial antibodies may cross-react with AHNAK2; validate using KO cell lysates and mass spectrometry .

Tables

Table 1. Key Functional Domains of AHNAK

DomainFunctionInteracting PartnersReference
N-terminalNuclear localizationDNA ligase IV/XRCC4 complex
Central CRUScaffold for Erk/PAK/β-PIXS100B, PLCγ
C-terminalMembrane repair, lipid bindingAnnexin A2, dysferlin

Table 2. AHNAK Expression in Cancer Types

Cancer TypeExpressionPrognostic RoleMechanismReference
Bladder CancerUpregulatedPoor survivalNomogram model with Cox regression
Esophageal CancerMutatedTherapy responseTGF-β signaling loss
Nasopharyngeal CADownregulatedTumor suppressorFOSL1/EZH2-mediated repression

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.